molecular formula C7H13N3 B1320233 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine CAS No. 1006483-34-6

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Cat. No.: B1320233
CAS No.: 1006483-34-6
M. Wt: 139.2 g/mol
InChI Key: PTVGQYPGYSFDRA-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-pyrazol-1-yl)propan-2-amine is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol. Its IUPAC name is 1-(4-methylpyrazol-1-yl)propan-2-amine, and it is registered under CAS Number 1006483-34-6 . This molecule features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . Pyrazole derivatives are extensively studied for their wide spectrum of pharmacological properties, which include anti-microbial, anti-cancer, anti-inflammatory, and anti-depressant activities, making them valuable structural motifs in drug discovery and development . The specific research applications and detailed mechanism of action for this compound are areas of ongoing investigation and are not fully elucidated in the current literature. Researchers are exploring its potential based on the established profile of pyrazole-containing compounds. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Handling and Safety: This compound requires careful handling. It is classified as harmful if swallowed (H302) and may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H13N3/c1-6-3-9-10(4-6)5-7(2)8/h3-4,7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVGQYPGYSFDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101287264
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
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Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006483-34-6
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006483-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,4-Dimethyl-1H-pyrazole-1-ethanamine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a novel pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process, commencing with the formation of the core 4-methyl-1H-pyrazole ring, followed by N-alkylation to introduce the propyl ketone side chain, and culminating in a reductive amination to yield the target primary amine. Detailed experimental protocols are provided for each step, along with a summary of expected quantitative data and visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in a convergent manner. The core heterocyclic scaffold, 4-methyl-1H-pyrazole, is first constructed. Subsequently, the propan-2-amine side chain is introduced at the N1 position of the pyrazole ring through a two-step sequence involving N-alkylation with a suitable three-carbon electrophile, followed by conversion of the resulting ketone to the desired amine.

Synthesis_Overview cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Reductive Amination Hydrazine Hydrazine 4_Methyl_Pyrazole 4-methyl-1H-pyrazole Hydrazine->4_Methyl_Pyrazole Condensation Beta_Dicarbonyl_Equivalent β-Dicarbonyl Equivalent Beta_Dicarbonyl_Equivalent->4_Methyl_Pyrazole 4_Methyl_Pyrazole_2 4-methyl-1H-pyrazole Propyl_Ketone_Intermediate 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one 4_Methyl_Pyrazole_2->Propyl_Ketone_Intermediate Alkylation 1_Chloropropan_2_one 1-chloropropan-2-one 1_Chloropropan_2_one->Propyl_Ketone_Intermediate Propyl_Ketone_Intermediate_2 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Target_Molecule This compound Propyl_Ketone_Intermediate_2->Target_Molecule Reductive Amination Ammonia_Source Ammonia Source Ammonia_Source->Target_Molecule Reducing_Agent Reducing Agent Reducing_Agent->Target_Molecule

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-pyrazole

The synthesis of the 4-methyl-1H-pyrazole core can be achieved through the condensation of hydrazine with a suitable β-dicarbonyl equivalent. A common and effective precursor is 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde.

Protocol:

  • To a stirred solution of hydrazine sulfate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water dropwise at 0-5 °C.

  • After the addition is complete, add 1,1,3,3-tetramethoxypropane (1.0 eq) to the reaction mixture.

  • Warm the mixture to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to afford 4-methyl-1H-pyrazole.

Step 2: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

N-alkylation of the synthesized 4-methyl-1H-pyrazole with 1-chloropropan-2-one in the presence of a base yields the key ketone intermediate. The regioselectivity of this reaction is crucial, and typically, alkylation at the less sterically hindered nitrogen is favored.

Protocol:

  • To a solution of 4-methyl-1H-pyrazole (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a base (e.g., potassium carbonate, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-chloropropan-2-one (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the conversion of the ketone intermediate to the target primary amine via reductive amination. This one-pot reaction typically involves the formation of an imine intermediate with an ammonia source, which is then reduced in situ.

Protocol:

  • Dissolve 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add an ammonia source, such as ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a reducing agent, such as sodium borohydride (1.5-2.0 eq), portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench the reaction by the slow addition of water.

  • Make the solution basic by adding a concentrated aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography or distillation under reduced pressure to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound.

Table 1: Summary of Reactants and Products

StepStarting Material(s)ReagentsProduct
1Hydrazine, 1,1,3,3-TetramethoxypropaneNaOH, H₂O4-methyl-1H-pyrazole
24-methyl-1H-pyrazole, 1-chloropropan-2-oneK₂CO₃, Acetone1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
31-(4-methyl-1H-pyrazol-1-yl)propan-2-oneNH₄OAc, NaBH₄, MethanolThis compound

Table 2: Expected Yields and Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Physical State
4-methyl-1H-pyrazoleC₄H₆N₂82.1170-85Colorless to pale yellow liquid
1-(4-methyl-1H-pyrazol-1-yl)propan-2-oneC₇H₁₀N₂O138.1765-80Pale yellow oil or low melting solid
This compoundC₇H₁₃N₃139.2050-70Colorless to pale yellow oil

Visualization of Key Processes

The following diagrams illustrate the logical relationships within the synthetic pathway.

Step_1_Workflow Start Hydrazine Sulfate + NaOH Step1_1 Add 1,1,3,3-Tetramethoxypropane Start->Step1_1 Step1_2 Reflux Step1_1->Step1_2 Step1_3 Workup and Purification Step1_2->Step1_3 End 4-methyl-1H-pyrazole Step1_3->End

Figure 2: Workflow for the synthesis of 4-methyl-1H-pyrazole.

Step_3_Workflow Start 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Step3_1 Add Ammonium Acetate (Imine Formation) Start->Step3_1 Step3_2 Add Sodium Borohydride (Reduction) Step3_1->Step3_2 Step3_3 Workup and Purification Step3_2->Step3_3 End This compound Step3_3->End

Figure 3: Workflow for the reductive amination step.

This technical guide outlines a robust and logical synthetic pathway to this compound. The provided protocols are based on well-established chemical transformations and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this and similar novel pyrazole derivatives holds promise for the development of new therapeutic agents.

An In-depth Technical Guide to the Chemical Properties of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles its known fundamental properties and presents a putative synthesis pathway derived from established methodologies for analogous pyrazole derivatives. Furthermore, it outlines detailed, generalized experimental protocols for its synthesis, characterization, and the determination of its key physicochemical properties. The potential biological significance of this compound is discussed in the context of the known activities of structurally related pyrazole-containing amines. This guide serves as a foundational resource for researchers initiating studies on this compound, providing a framework for its synthesis and systematic evaluation.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of an amine functional group can further enhance the pharmacological profile of these molecules, influencing their solubility, basicity, and ability to interact with biological targets. This compound belongs to this promising class of compounds. This guide aims to consolidate the available information and provide a predictive framework for its chemical and biological characterization.

Chemical and Physical Properties

PropertyValue / Expected RangeSource / Rationale
IUPAC Name This compoundStandard nomenclature
CAS Number 1006483-34-6Commercial supplier
Molecular Formula C₇H₁₃N₃Calculated
Molecular Weight 139.20 g/mol Calculated
Physical State Expected to be a liquid or low-melting solid at room temperature.Based on similar low molecular weight amines.[1]
Melting Point Data not available.-
Boiling Point Expected to be in the range of 180-220 °C.Primary amines exhibit hydrogen bonding, leading to higher boiling points than alkanes of similar molecular weight.[2][3][4]
pKa (of the conjugate acid) Expected to be in the range of 9-10.Typical range for primary alkylamines.
Solubility Expected to be soluble in water and polar organic solvents.The presence of the amine group allows for hydrogen bonding with water.[1][2]
LogP (Octanol-Water Partition Coefficient) Predicted to be low to moderate.Indicating a degree of lipophilicity.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be proposed based on established methods for the N-alkylation of pyrazoles and subsequent functional group transformations.

Proposed Synthesis Pathway

A common and effective method for the synthesis of N-substituted pyrazoles involves the reaction of a pyrazole with an appropriate electrophile. A potential two-step synthesis for the target compound is outlined below.

Step 1: N-Alkylation of 4-methylpyrazole with 1-chloropropan-2-one

This step involves the nucleophilic attack of the pyrazole nitrogen onto the electrophilic carbon of 1-chloropropan-2-one.

  • Reactants: 4-methylpyrazole, 1-chloropropan-2-one, a suitable base (e.g., K₂CO₃ or NaH), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Reaction: The base deprotonates the pyrazole, increasing its nucleophilicity. The resulting pyrazolate anion then displaces the chloride from 1-chloropropan-2-one to form 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification can be achieved by column chromatography.

Step 2: Reductive Amination of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

The ketone intermediate is converted to the desired primary amine via reductive amination.

  • Reactants: 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol), and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).

  • Reaction: The ketone reacts with ammonia to form an imine intermediate in situ, which is then reduced by the hydride reagent to yield the primary amine.

  • Work-up: The reaction is quenched, and the pH is adjusted to be basic. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product can be purified by distillation under reduced pressure or by column chromatography.

Experimental Workflow Diagram

G Synthesis Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination start1 4-methylpyrazole + 1-chloropropan-2-one react1 React with base (e.g., K2CO3) in DMF start1->react1 workup1 Aqueous work-up and extraction react1->workup1 purify1 Column Chromatography workup1->purify1 intermediate 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one purify1->intermediate start2 Intermediate Ketone intermediate->start2 react2 React with NH3 source and reducing agent (e.g., NaBH3CN) start2->react2 workup2 Aqueous work-up and extraction react2->workup2 purify2 Distillation or Chromatography workup2->purify2 product This compound purify2->product

Caption: Proposed two-step synthesis of the target compound.

General Protocol for Physicochemical Property Determination
  • Melting Point: Determined using a calibrated melting point apparatus. A small, dry sample is packed into a capillary tube and heated slowly. The range from the appearance of the first liquid drop to complete liquefaction is recorded.

  • Boiling Point: Determined by distillation at atmospheric pressure. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded. For small quantities, micro-boiling point determination can be used.

  • pKa: Determined by potentiometric titration. A solution of the amine is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Solubility: Determined by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, ethanol, dichloromethane) at a constant temperature with stirring. The point at which no more solute dissolves is the saturation point, and the solubility is expressed in g/L or mol/L.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods. The expected spectral data are outlined below.

TechniqueExpected Features
¹H NMR - Signals for the pyrazole ring protons. - A singlet for the methyl group on the pyrazole ring. - Signals for the propan-2-amine side chain, including a doublet for the methyl group, a multiplet for the methine proton, and two diastereotopic protons for the methylene group. - A broad singlet for the amine protons (exchangeable with D₂O).
¹³C NMR - Resonances corresponding to the carbon atoms of the pyrazole ring. - A signal for the methyl carbon on the pyrazole ring. - Signals for the three carbons of the propan-2-amine side chain.
IR Spectroscopy - N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹). - C-H stretching vibrations for the alkyl groups. - C=N and C=C stretching vibrations characteristic of the pyrazole ring. - N-H bending vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, likely involving the loss of the amine group and fragmentation of the side chain.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrazole scaffold is a well-known pharmacophore present in numerous approved drugs.[5][6][7][8] Many pyrazole derivatives exhibit significant anti-inflammatory, analgesic, and antimicrobial activities.[5][6][7][8]

The anti-inflammatory effects of some pyrazole compounds are mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. It is plausible that this compound could modulate similar pathways.

Potential Signaling Pathway Involvement

The diagram below illustrates a generalized inflammatory signaling pathway that could potentially be modulated by a pyrazole-containing compound.

G Potential Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88 receptor->adaptor kinase_cascade IKK Complex adaptor->kinase_cascade nfkb_activation NF-κB Activation kinase_cascade->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) translocation->gene_expression cox2 COX-2 gene_expression->cox2 prostaglandins Prostaglandins inflammation Inflammation prostaglandins->inflammation compound This compound (Hypothesized) compound->cox2 Inhibition? cox2->prostaglandins

Caption: Hypothesized modulation of the NF-κB pathway.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a framework for its systematic characterization. The outlined experimental protocols and discussion of potential biological activities are intended to facilitate future research and drug development efforts centered on this and related pyrazole derivatives. Further experimental validation is necessary to confirm the predicted properties and biological activities.

References

Elucidation of the Structure of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines a putative synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from analogous structures. This guide serves as a foundational resource for researchers involved in the synthesis, characterization, and application of novel pyrazole-containing compounds.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The title compound, this compound (Molecular Formula: C₇H₁₃N₃, Molecular Weight: 139.20 g/mol ), incorporates a 4-methylpyrazole moiety linked to a propan-2-amine backbone.[1] Understanding the precise molecular architecture and spectroscopic properties of this compound is crucial for its potential development as a therapeutic agent or as a scaffold for further chemical modification. This guide details the probable synthetic route and the expected outcomes from key analytical techniques used for its structural confirmation.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves a multi-step process, as outlined below. This proposed pathway is based on well-established reactions in heterocyclic chemistry.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

  • To a solution of 4-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (1.5 eq).

  • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, which can be purified by column chromatography on silica gel.

Step 2: Reductive Amination to Yield this compound.

  • Dissolve the 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • Quench the reaction by the careful addition of dilute hydrochloric acid.

  • Basify the solution with aqueous sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford the final compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ketone Intermediate cluster_step2 Step 2: Reductive Amination 4-methylpyrazole 4-methylpyrazole Reaction1 Alkylation (K2CO3, Acetonitrile, Reflux) 4-methylpyrazole->Reaction1 Chloroacetone Chloroacetone Chloroacetone->Reaction1 Ketone 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Reaction1->Ketone Ketone_input 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Reaction2 Reductive Amination (NH4OAc, NaBH3CN, Methanol) Final_Product This compound Reaction2->Final_Product Ketone_input->Reaction2

Caption: Proposed two-step synthesis of the target compound.

Structural Elucidation Data

The following tables summarize the predicted quantitative data from various spectroscopic techniques essential for the structural elucidation of this compound. These predictions are based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30s1HH-5 (pyrazole ring)
~7.20s1HH-3 (pyrazole ring)
~4.00dd1HN-CH₂ (diastereotopic)
~3.85dd1HN-CH₂ (diastereotopic)
~3.30m1HCH-NH₂
~2.05s3Hpyrazole-CH₃
~1.50br s2HNH₂
~1.15d3HCH-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~138.0C-5 (pyrazole ring)
~128.0C-3 (pyrazole ring)
~118.0C-4 (pyrazole ring)
~55.0N-CH₂
~48.0CH-NH₂
~22.0CH-CH₃
~9.0pyrazole-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
2960-2850StrongC-H stretch (aliphatic)
~1600MediumC=N stretch (pyrazole ring)
~1520MediumC=C stretch (pyrazole ring)
1450-1350MediumC-H bend (aliphatic)
~1100MediumC-N stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment Ion
139[M]⁺ (Molecular Ion)
124[M - CH₃]⁺
96[M - C₃H₇N]⁺
82[4-methylpyrazole]⁺
44[CH(NH₂)CH₃]⁺

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Record the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • ¹³C NMR Acquisition: Record the spectrum on the same instrument at 100 MHz. Use a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

IR Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

  • Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) to generate ions.

  • Analysis: Record the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Elucidation_Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

This technical guide has detailed the structural elucidation of this compound through a proposed synthetic route and predicted spectroscopic data. The outlined experimental protocols provide a clear framework for the synthesis and characterization of this and related pyrazole derivatives. The provided information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the properties and potential applications of this class of compounds. The combination of NMR, IR, and mass spectrometry, as described, will be essential for the unambiguous confirmation of its molecular structure.

References

Biological Activity of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a molecule belonging to the pyrazole class of compounds. Pyrazole and its derivatives are recognized for their wide range of pharmacological activities and are integral to the development of numerous therapeutic agents.[1][2] This guide aims to provide a comprehensive overview of the known biological activities of this specific compound. However, a thorough review of scientific literature and databases indicates that specific biological activity data for this compound is not publicly available at this time.

Therefore, this document will provide a broader context by summarizing the well-documented biological activities of the pyrazole scaffold, which may offer insights into the potential therapeutic applications of this compound and guide future research.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[3] This structural motif is a cornerstone in medicinal chemistry due to its ability to engage in various biological interactions.[1] The versatility of the pyrazole core allows for the synthesis of a diverse library of compounds with a wide spectrum of biological activities.[4][5]

Established Biological Activities of Pyrazole Derivatives:

Pyrazole-based compounds have been extensively investigated and have shown efficacy in a multitude of therapeutic areas:

  • Anti-inflammatory Activity: Many pyrazole derivatives exhibit potent anti-inflammatory effects.[4] Some have been shown to inhibit key inflammatory mediators such as TNF-α and IL-6.[4] The well-known non-steroidal anti-inflammatory drug (NSAID) celecoxib, which selectively inhibits cyclooxygenase-2 (COX-2), features a pyrazole core.[1]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[2][4] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases like EGFR and tubulin polymerization.[2][6][7] Some derivatives have demonstrated cytotoxic activity against various cancer cell lines, including leukemia, renal cancer, and non-small cell lung cancer.[4]

  • Antimicrobial Activity: Pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[1][8] They have shown activity against both Gram-positive and Gram-negative bacteria.[8]

  • Neuroprotective and Neurological Activity: The pyrazole core is found in compounds targeting the central nervous system. For instance, some derivatives act as monoamine oxidase B (MAO-B) inhibitors, which is relevant for the treatment of neurodegenerative diseases like Parkinson's disease.[4] Additionally, certain pyrazole derivatives have been developed as σ1 receptor antagonists for the potential treatment of neuropathic pain.[9]

  • Other Activities: The therapeutic potential of pyrazole derivatives extends to a variety of other conditions, including diabetes, leishmaniasis, and viral infections like HIV.[2][10]

Future Directions for this compound Research

Given the absence of specific data for this compound, the following experimental workflow is proposed for future investigation into its biological activities.

References

Probing the Neuromodulatory Potential: A Technical Guide to the Mechanism of Action of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the probable mechanism of action for the novel compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. While direct experimental data on this specific molecule is not extensively available in current literature, a comprehensive analysis of structurally related pyrazole derivatives strongly indicates its role as a monoamine oxidase (MAO) inhibitor. This document will explore the enzymatic function of MAO, the established inhibitory activity of the pyrazole scaffold, and the downstream neurochemical consequences of this inhibition. Detailed experimental protocols for assessing MAO inhibition are provided, alongside a compilation of quantitative data from analogous compounds to serve as a benchmark for future studies.

Introduction: The Pyrazole Scaffold in Neuropharmacology

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Notably, numerous pyrazole and its dihydro-derivative, pyrazoline, have been identified as potent inhibitors of monoamine oxidase (MAO), a key enzyme in the catabolism of monoamine neurotransmitters.[1][3] The structural characteristics of this compound, featuring a substituted pyrazole ring linked to a propan-2-amine moiety, align with the known pharmacophores for MAO inhibition.

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane and exist in two isoforms, MAO-A and MAO-B.[4] These enzymes play a critical role in regulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain and peripheral tissues.[1] Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][4]

Postulated Mechanism of Action: Inhibition of Monoamine Oxidase

Based on extensive structure-activity relationship (SAR) studies of pyrazole derivatives, the proposed primary mechanism of action for this compound is the inhibition of monoamine oxidase.[2][5]

Enzymatic Target: Monoamine Oxidase (MAO)

MAO-A and MAO-B exhibit different substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition is a key strategy in treating depression.[6] MAO-B, on the other hand, has a higher affinity for dopamine and phenylethylamine, and its selective inhibitors are utilized in the management of Parkinson's disease to preserve striatal dopamine levels.[6]

Molecular Interaction and Signaling Pathway

The pyrazole moiety is believed to interact with the active site of the MAO enzyme. The nitrogen atoms of the pyrazole ring are crucial for binding. The inhibition can be either reversible or irreversible, and competitive or non-competitive, depending on the specific substitutions on the pyrazole core.[7] By inhibiting MAO, this compound would prevent the oxidative deamination of monoamine neurotransmitters. This leads to an accumulation of these neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft upon neuronal firing. The elevated levels of neurotransmitters can then potentiate downstream signaling pathways, leading to the observed pharmacological effects, such as antidepressant or neuroprotective actions.[8]

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO) Monoamines->MAO Catabolism Synaptic_Monoamines Increased Monoamines Vesicles->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAO->Metabolites Compound This compound Compound->MAO Inhibition Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signaling Downstream Signaling Receptors->Signaling Activation

Figure 1: Postulated signaling pathway of MAO inhibition.

Quantitative Data for Structurally Related Pyrazole Derivatives

While specific quantitative data for this compound is not available, the following table summarizes the MAO inhibitory activity of various pyrazole and pyrazoline derivatives from the literature to provide a comparative context.

Compound ClassDerivativeTargetActivity (Ki/IC50)Reference
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoleVarious DerivativesMAO-AKi: 4 - 27 nM[9][10]
MAO-BKi: 1.5 - 50 nM[9][10]
2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenolCompound 7hMAO-AKi: 0.06 µM[6]
Compound 4hMAO-BKi: 0.35 µM[6]
PyridazinobenzylpiperidineCompound S5MAO-BIC50: 0.203 µM[11]
Compound S15MAO-AIC50: 3.691 µM[11]

Experimental Protocols

The following section details a generalized protocol for determining the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Substrate: p-Tyramine (for both MAO-A and MAO-B) or Kynuramine[4][12]

  • Fluorescent Probe: Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Test Compound: this compound

  • Reference Inhibitors: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[12]

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer to achieve a range of final assay concentrations.

  • Reagent Preparation: Prepare a working solution of the fluorescent probe and HRP in the assay buffer.

  • Assay Reaction: a. To the wells of a 96-well plate, add the assay buffer. b. Add the test compound dilutions or reference inhibitors. Include a vehicle control (solvent only) and a no-enzyme control. c. Add the MAO-A or MAO-B enzyme to all wells except the no-enzyme control. d. Pre-incubate the plate for a specified time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme interaction.[13] e. Initiate the reaction by adding the substrate (p-tyramine or kynuramine) and the Amplex® Red/HRP working solution to all wells.

  • Data Acquisition: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm) at multiple time points or as an endpoint reading.[12]

  • Data Analysis: a. Subtract the background fluorescence from the no-enzyme control wells. b. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Assay_Workflow Prep_Compound Prepare Test Compound and Controls Dispense Dispense Reagents into 96-well Plate Prep_Compound->Dispense Prep_Reagents Prepare Assay Reagents (Enzyme, Substrate, Probe) Prep_Reagents->Dispense Pre_Incubate Pre-incubate with Inhibitor Dispense->Pre_Incubate Initiate_Reaction Add Substrate & Initiate Reaction Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Data_Analysis Data Analysis (IC50) Measure_Fluorescence->Data_Analysis

Figure 2: Experimental workflow for MAO inhibition assay.

Conclusion and Future Directions

The available evidence from the broader class of pyrazole derivatives strongly supports the hypothesis that this compound functions as a monoamine oxidase inhibitor. Its structural features are consistent with those of known MAOIs. Future research should focus on empirically validating this proposed mechanism of action through in vitro enzymatic assays to determine its potency (IC₅₀/Ki) and selectivity for MAO-A versus MAO-B. Further studies could also explore its in vivo efficacy in relevant animal models of depression or neurodegenerative diseases to establish its therapeutic potential. The experimental protocols and comparative data provided in this guide offer a solid foundation for these subsequent investigations.

References

An In-depth Technical Guide to the Putative Compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: Synthesis, and Biological Potential Based on Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of public domain scientific literature and chemical databases did not yield specific information regarding the discovery, history, or biological characterization of the compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine . Therefore, this document provides a comprehensive guide based on the well-established chemistry and pharmacology of the pyrazole class of compounds, to which it belongs. The experimental protocols and potential biological activities described herein are extrapolated from structurally related analogues and should be considered predictive.

Introduction to the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry. First described by Ludwig Knorr in 1883, pyrazole derivatives have since been developed into a multitude of clinically significant drugs.[1][2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a privileged scaffold in drug design.[3][4] Marketed drugs containing the pyrazole moiety include the anti-inflammatory agent celecoxib, the anticancer drug crizotinib, and the analgesic dipyrone, highlighting the therapeutic versatility of this chemical class.[3][5][6]

Proposed Synthesis of this compound

The synthesis of the title compound can be envisioned through a two-stage process: first, the construction of the 4-methylpyrazole core, followed by the introduction of the 2-aminopropyl side chain at the N1 position.

A common and regioselective method for the synthesis of substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.[7] For 4-methylpyrazole, a suitable starting material is 2-methylmalondialdehyde or a synthetic equivalent.

Experimental Protocol:

  • Materials: 2-methylmalondialdehyde, hydrazine hydrate, ethanol, hydrochloric acid, sodium bicarbonate.

  • Procedure:

    • To a solution of 2-methylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-methyl-1H-pyrazole.

    • Purify the crude product by column chromatography on silica gel.

The introduction of the 1-aminopropan-2-yl moiety can be achieved via N-alkylation of 4-methyl-1H-pyrazole with a suitable electrophile, followed by conversion to the primary amine. A robust method involves the use of 1-chloropropan-2-one followed by reductive amination.

Experimental Protocol:

  • Materials: 4-methyl-1H-pyrazole, 1-chloropropan-2-one, sodium hydride, anhydrous N,N-dimethylformamide (DMF), ammonium acetate, sodium cyanoborohydride, methanol.

  • Procedure:

    • N-alkylation: To a suspension of sodium hydride (1.1 eq) in anhydrous DMF, add a solution of 4-methyl-1H-pyrazole (1.0 eq) in DMF dropwise at 0 °C. Stir the mixture for 30 minutes.

    • Add 1-chloropropan-2-one (1.0 eq) dropwise and allow the reaction to proceed at room temperature for 12 hours.

    • Quench the reaction with water and extract the product, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one, with diethyl ether. Dry and concentrate the organic phase.

    • Reductive Amination: Dissolve the crude ketone in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Acidify the mixture with 2M HCl and wash with diethyl ether to remove unreacted ketone.

    • Basify the aqueous layer with 2M NaOH and extract the product, this compound, with dichloromethane.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final product.

Synthetic Pathway for this compound Start1 2-Methylmalondialdehyde Step1 Cyclocondensation Start1->Step1 Start2 Hydrazine Hydrate Start2->Step1 Intermediate1 4-methyl-1H-pyrazole Step2 N-Alkylation Intermediate1->Step2 Start3 1-chloropropan-2-one Start3->Step2 Intermediate2 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Step3 Reductive Amination Intermediate2->Step3 Start4 NH4OAc, NaBH3CN Start4->Step3 FinalProduct This compound Step1->Intermediate1 Step2->Intermediate2 Step3->FinalProduct

Proposed synthetic workflow for the target compound.

Potential Biological Activities and Quantitative Data from Analogues

While no biological data exists for the title compound, the pyrazole scaffold is a well-known pharmacophore. Structurally related compounds exhibit a wide range of activities, including kinase inhibition, anticancer, and anti-inflammatory effects. The N-aminoalkyl substituent may influence receptor binding and pharmacokinetic properties.

Many pyrazole derivatives are potent kinase inhibitors, targeting enzymes involved in cell signaling pathways that are often dysregulated in cancer and inflammatory diseases.

Compound ClassTarget KinaseIC50Reference
Pyrazolyl BenzimidazoleAurora A28.9 nM[8]
Pyrazolyl BenzimidazoleAurora B2.2 nM[8]
Pyrazole-based InhibitorChk217.9 nM[8]
Pyrazole DerivativeEGFR0.26 µM[9]
Pyrazole DerivativeHER-20.20 µM[9]

The antiproliferative effects of pyrazole derivatives have been demonstrated across various cancer cell lines.

Compound ClassCell LineGI50 / IC50Reference
Pyrazole-linked MoleculeHL60 (Leukemia)14-18 µM[9]
Trisubstituted PyrazoleMCF-7 (Breast)26 µM[9]
Pyrazolyl BenzimidazoleA549 (Lung)0.487 µM[8]
5-Aminopyrazole DerivativeHCT-116 (Colon)3.18 µM[6]
S-substituted-1,3,4-oxadiazole bearing N-methyl-4-(trifluoromethyl) phenyl pyrazoleMCF-7 (Breast)15.54 µM[1]

Pyrazole derivatives have also been investigated for their anti-inflammatory and neuroprotective properties.

Compound ClassBiological ActivityIC50 / EffectReference
1,3,4,5-tetrasubstituted pyrazoleAnti-inflammatory93.80% inhibition[10]
Pyrazole-based InhibitorTyrosinase Inhibition15.9 µM[7]
4,5-dihydro-1-H-pyrazoleNeuroprotective15-40% activity[1]

Putative Mechanism of Action: Kinase Inhibition

A prevalent mechanism of action for bioactive pyrazole derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to the observed antiproliferative and anti-inflammatory effects.

Generalized Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase Protein Kinase (e.g., Aurora, EGFR) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates (ATP) PhosphoSubstrate Phosphorylated Substrate CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse Triggers Pyrazole Pyrazole Inhibitor (e.g., this compound) Pyrazole->Kinase Inhibits

Generalized signaling pathway of kinase inhibition by pyrazole compounds.

Pharmacokinetic Considerations

The pharmacokinetic profile of the title compound would be influenced by the N-aminoalkyl side chain. This group could increase aqueous solubility and provide a site for metabolic modification. The oral bioavailability and half-life of pyrazole derivatives can vary significantly based on their substitution patterns. For instance, a complex N-substituted pyrazolo[3,4-b]pyridine derivative showed oral bioavailability ranging from 11.2% in rats to 88.0% in mice.[11] The prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be a critical step in the evaluation of this novel compound.

Conclusion

While "this compound" is not a documented compound in the current scientific literature, its chemical structure suggests it belongs to a class of molecules with significant therapeutic potential. Based on the activities of its analogues, it is plausible that this compound could exhibit kinase inhibitory, anticancer, or anti-inflammatory properties. The synthetic route proposed here provides a viable strategy for its preparation, which would be the first step in exploring its actual biological profile. Further research, including synthesis, in vitro screening, and in vivo evaluation, would be necessary to determine the true therapeutic potential of this novel pyrazole derivative.

References

Spectroscopic Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Due to the novelty of this molecule, publicly available experimental spectroscopic data is limited. Therefore, this document serves as a predictive guide and a procedural handbook for researchers undertaking the synthesis and analysis of this compound. The methodologies outlined herein are standard for the structural elucidation of new chemical entities in a drug discovery and development context.

Predicted Spectroscopic Data

The following tables present the anticipated spectroscopic data for this compound based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are informed by the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.3s1HH-5 (pyrazole ring)
~7.2s1HH-3 (pyrazole ring)
~4.0 - 4.2m2H-CH₂- (pyrazolyl-CH₂)
~3.2 - 3.4m1H-CH- (amine)
~2.0s3H-CH₃ (pyrazole ring)
~1.5br s2H-NH₂
~1.1d3H-CH₃ (amine)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~140C-5 (pyrazole ring)
~130C-3 (pyrazole ring)
~115C-4 (pyrazole ring)
~55-CH₂- (pyrazolyl-CH₂)
~48-CH- (amine)
~22-CH₃ (amine)
~10-CH₃ (pyrazole ring)

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Medium, BroadN-H stretch (amine)
2960 - 2850Medium-StrongC-H stretch (aliphatic)
~1600MediumC=N stretch (pyrazole ring)
~1550MediumC=C stretch (pyrazole ring)
~1580MediumN-H bend (amine)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zIon
139.20[M]⁺ (Molecular Ion)
124.15[M - CH₃]⁺
96.11[M - C₃H₇N]⁺
82.08[C₄H₆N₂]⁺ (methylpyrazole fragment)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the amine protons.

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or equivalent.

  • ¹H NMR Acquisition:

    • Record the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with an exponential multiplication factor of 0.3 Hz prior to Fourier transformation.

  • ¹³C NMR Acquisition:

    • Record the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio (typically 1024 or more).

    • Process the data with an exponential multiplication factor of 1-2 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (liquid sample): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • KBr Pellet (solid sample): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, including those with electrospray ionization (ESI) or electron impact (EI) sources. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

    • Acquire the spectrum over a similar mass range.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry (LRMS, HRMS) Synthesis->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for the spectroscopic characterization of a synthesized compound.

Potential Therapeutic Targets of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. Direct experimental data on this specific molecule is not extensively available in current literature. Therefore, this document extrapolates potential biological activities and therapeutic targets based on a thorough review of structurally similar pyrazole-containing compounds and the principles of medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2] This guide will delve into the structure-activity relationships (SAR) of related pyrazole derivatives to hypothesize the most probable therapeutic applications for this compound.

Introduction to the Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide variety of biological targets with high affinity and selectivity.[3] The physicochemical properties of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[4]

Numerous drugs incorporating the pyrazole core have received FDA approval for a range of therapeutic indications. Notable examples include:

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor for the treatment of inflammation and pain.[3]

  • Rimonabant: A cannabinoid receptor 1 (CB1) antagonist previously used for obesity.[5][6]

  • Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor for erectile dysfunction.[3]

  • Crizotinib: A tyrosine kinase inhibitor used in cancer therapy.[7]

The diverse pharmacological activities of pyrazole derivatives underscore the potential of novel compounds like this compound as therapeutic agents.[3][7]

Structural Analysis of this compound

The structure of this compound comprises three key features that are likely to influence its pharmacological profile:

  • 1H-pyrazole ring: The core heterocyclic structure.

  • 4-methyl group: A substituent on the pyrazole ring.

  • Propan-2-amine side chain: An aliphatic amine group attached to the pyrazole nitrogen.

The presence of the propan-2-amine moiety introduces a basic center, which can be crucial for interactions with acidic residues in protein binding sites. The overall lipophilicity and electronic properties of the molecule will be determined by the interplay of these structural components.

Potential Therapeutic Targets and Indications

Based on the known biological activities of structurally related pyrazole and aminopyrazole derivatives, the following therapeutic areas are proposed as potential avenues of investigation for this compound.

Anti-inflammatory and Analgesic Activity

A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1]

  • Potential Target: Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

  • Hypothesized Mechanism: The pyrazole scaffold can mimic the binding of arachidonic acid to the active site of COX enzymes, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation and pain. The substitution pattern on the pyrazole ring can influence the selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects.[8]

Anticancer Activity

Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[9]

  • Potential Targets:

    • Tyrosine Kinases: Such as EGFR, HER-2, and BCR-ABL.[8]

    • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.

    • Tubulin: A key component of the cytoskeleton involved in cell division.[10]

    • PI3K/AKT/mTOR pathway: A critical signaling pathway for cell growth and survival.[9]

  • Hypothesized Mechanism: The pyrazole nucleus can serve as a scaffold to present functional groups that interact with the ATP-binding site of kinases or the colchicine-binding site of tubulin.[10][11] Structure-activity relationship studies have shown that specific substitutions on the pyrazole ring are crucial for achieving high potency and selectivity against different cancer-related targets.[9]

Neuroprotective and Anticonvulsant Activity

Certain aminopyrazole derivatives have shown potential as anticonvulsant and neuroprotective agents.[7]

  • Potential Targets:

    • Ion Channels: Such as voltage-gated sodium and calcium channels.

    • GABA Receptors: The primary inhibitory neurotransmitter receptors in the central nervous system.

  • Hypothesized Mechanism: The amine functionality in this compound could interact with ion channels or neurotransmitter receptors to modulate neuronal excitability. The distance between the amino group and the pyrazole ring has been suggested to be important for anticonvulsant activity.[7]

Cannabinoid Receptor Modulation

The pyrazole scaffold is a key feature of several potent and selective cannabinoid receptor antagonists, such as SR141716A (Rimonabant).[5][6]

  • Potential Target: Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2).

  • Hypothesized Mechanism: Structure-activity relationship studies of pyrazole-based cannabinoid receptor antagonists have identified key structural requirements for high-affinity binding. These include specific substituents at the 1, 3, and 5-positions of the pyrazole ring.[5] While this compound does not perfectly match the classic pharmacophore for CB1 antagonism, its potential interaction with cannabinoid receptors cannot be entirely ruled out and warrants investigation.

Proposed Experimental Workflow for Target Validation

To elucidate the actual therapeutic targets of this compound, a systematic experimental approach is necessary.

experimental_workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation & SAR cluster_mechanism Mechanism of Action cluster_preclinical In Vivo & Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, inflammation assays) dose_response Dose-Response Studies phenotypic_screening->dose_response target_based_screening Target-Based Screening (e.g., kinase panel, receptor binding assays) target_based_screening->dose_response sar Structure-Activity Relationship (SAR) Analysis of Analogs dose_response->sar cellular_assays Cellular Target Engagement Assays (e.g., Western Blot, immunofluorescence) dose_response->cellular_assays biochemical_assays Biochemical & Biophysical Assays (e.g., enzyme kinetics, SPR) sar->biochemical_assays in_vivo_models In Vivo Efficacy Models (e.g., animal models of disease) biochemical_assays->in_vivo_models cellular_assays->in_vivo_models adme_tox ADME/Toxicity Profiling in_vivo_models->adme_tox

Caption: Proposed experimental workflow for target identification and validation.

Experimental Protocols:

  • Phenotypic Screening:

    • Cell Viability Assays: Utilize assays such as MTT or CellTiter-Glo to assess the cytotoxic effects of the compound on various cancer cell lines.

    • Anti-inflammatory Assays: Measure the inhibition of pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.[1]

  • Target-Based Screening:

    • Kinase Panel Screening: Screen the compound against a broad panel of kinases to identify potential inhibitory activity.

    • Receptor Binding Assays: Perform radioligand binding assays to determine the affinity of the compound for a panel of G-protein coupled receptors, including cannabinoid and opioid receptors.[3]

  • Biochemical and Biophysical Assays:

    • Enzyme Inhibition Assays: Determine the IC50 values for promising enzyme targets using in vitro kinetic assays.

    • Surface Plasmon Resonance (SPR): To confirm direct binding to a purified target protein and determine binding kinetics (Kon, Koff, and KD).

  • Cellular Target Engagement Assays:

    • Western Blotting: To assess the phosphorylation status of downstream signaling proteins upon treatment with the compound.

    • Immunofluorescence: To visualize the effect of the compound on subcellular structures, such as the microtubule network.[10]

Quantitative Data from Related Pyrazole Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes representative data for other pyrazole derivatives to provide a context for potential potency.

Compound ClassTargetAssayPotency (IC50/Ki)Reference
Pyrazole-sulfonamidesCOX-2Enzyme Inhibition0.01 - 0.70 µM[3]
1-Aryl-1H-pyrazolesTubulinPolymerization Assay0.054 - 0.16 µM[10]
Pyrazole-fused Curcumin AnalogsMicrotubule AssemblyCell-based Assay2.43 - 7.84 µM[11]
5-AminopyrazolesAnti-tubercularMIC Assay2.23 - 4.61 mM[7]
1-Arylpyrazolesσ1 ReceptorBinding AssayLow nM range[12]

Signaling Pathways Potentially Modulated

Based on the potential targets, this compound could modulate several key signaling pathways.

signaling_pathways cluster_inflammation Inflammatory Pathway cluster_cancer Cancer Signaling cluster_neuro Neuronal Signaling Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Ion_Channel Voltage-gated Ion Channels Neuronal_Excitability Neuronal Excitability Ion_Channel->Neuronal_Excitability

Caption: Potential signaling pathways modulated by the compound.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of the chemical structure of this compound and the extensive literature on related pyrazole derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic targets. The most promising areas for investigation appear to be in inflammation, oncology, and neurology. The proposed experimental workflow provides a clear path for the systematic evaluation of this compound's pharmacological profile. Further research, including synthesis and in vitro and in vivo testing, is essential to validate these hypotheses and unlock the full therapeutic potential of this novel pyrazole derivative.

References

In Vitro Screening of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents.[1] The specific scaffold, 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, and its derivatives represent a promising area for novel drug discovery due to their structural features. While this core structure has been identified in patent literature, particularly for applications as androgen receptor modulators, comprehensive in vitro screening data is not widely available in the public domain.[2]

This technical guide provides a comprehensive framework for the in vitro screening of novel this compound derivatives. It outlines potential biological targets based on the activities of structurally related pyrazole compounds, presents detailed experimental protocols for relevant assays, and illustrates key workflows and signaling pathways. The quantitative data herein is provided as an illustrative example of how to present screening results, using published data from other pyrazole-based compounds to demonstrate best practices.

Potential Biological Targets and Illustrative Screening Data

The broad bioactivity of the pyrazole scaffold suggests several potential target classes for this compound derivatives.[1][3] Key areas for investigation include enzyme inhibition related to cancer, metabolic disorders, and inflammation.

Kinase Inhibition in Oncology

Many pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways implicated in cancer.[4] Targets such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are common focal points for pyrazole-based inhibitors.[4]

Table 1: Illustrative In Vitro Kinase Inhibitory Activity of Pyrazoline Derivatives (Note: The following data is for 4-methylsulfonylphenyl-linked pyrazoline derivatives and serves as an example of data presentation.[4])

Compound IDTarget KinaseIC₅₀ (µM)
18g EGFR0.612
HER20.496
VEGFR20.168
18h EGFR0.574
HER20.253
VEGFR20.135
Erlotinib EGFR0.105
Sorafenib VEGFR20.041
Enzyme Inhibition in Metabolic Diseases

Derivatives of the pyrazole scaffold have also shown potent inhibitory activity against enzymes involved in metabolic diseases like type 2 diabetes. Key targets include α-glucosidase and α-amylase, which are involved in carbohydrate digestion.

Table 2: Illustrative In Vitro Antidiabetic Enzyme Inhibition by Pyrazole Derivatives (Note: The following data is for 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) and serves as an example of data presentation.)

Compound IDTarget EnzymeIC₅₀ (µM)
Pyz-1 α-Glucosidase75.62 ± 0.56
α-Amylase119.3 ± 0.75
Pyz-2 α-Glucosidase95.85 ± 0.92
α-Amylase120.2 ± 0.68
Acarbose α-Glucosidase72.58 ± 0.68
(Reference)α-Amylase115.6 ± 0.574

Experimental Workflows and Signaling Pathways

Visualizing experimental logic and biological context is crucial for planning and interpreting screening campaigns. The following diagrams, rendered using Graphviz, illustrate a general high-throughput screening workflow and a relevant biological pathway.

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Follow-up Lib Compound Library (10mM in DMSO) Plate Assay Plate Preparation (384-well) Lib->Plate Acoustic Dispensing Enzyme Enzyme/Substrate Addition Plate->Enzyme Incubate Incubation (RT, 60 min) Enzyme->Incubate Read Signal Detection (Luminescence/Fluorescence) Incubate->Read Data Raw Data Normalization (% Inhibition) Read->Data HitID Hit Identification (Z-score > 2) Data->HitID Dose Dose-Response & IC50 Determination HitID->Dose Val Hit Validation (Orthogonal Assays) Dose->Val

Caption: A generalized workflow for high-throughput in vitro enzyme inhibitor screening.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression Inhibitor Pyrazole Derivative (Potential Inhibitor) Inhibitor->RAF Inhibits Inhibitor->MEK

References

Preliminary Toxicity Assessment of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a preliminary toxicological assessment of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine based on available data for structurally related compounds and general principles of toxicology. As of the date of this report, no specific experimental toxicity data for this compound has been found in the public domain. Therefore, the information presented herein is predictive and should be supplemented with experimental testing for a definitive safety evaluation.

Introduction

This compound is a pyrazole-containing compound. The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A thorough understanding of the toxicological profile of any new chemical entity is paramount for its potential development as a therapeutic agent or for safe handling in an industrial setting. This guide provides a preliminary assessment of the potential toxicity of this compound, drawing upon data from related pyrazole derivatives and outlining a recommended experimental approach for a comprehensive evaluation.

Inferred Toxicological Profile from Related Compounds

Due to the absence of direct toxicity data, we can infer potential hazards by examining the toxicological profiles of other pyrazole derivatives.

General Toxicity of Pyrazole Derivatives:

  • Cytotoxicity: Several studies have investigated the cytotoxic effects of pyrazole derivatives against various cell lines.[2][3] The IC50 values for some pyrazole-based compounds have been determined, indicating potential for cellular toxicity.[3] For instance, certain pyrazole analogs have shown cytotoxic effects against human breast cancer cells (MDA-MB-231 and MCF-7).[3]

  • Anti-inflammatory and Analgesic Activity: Many pyrazole derivatives exhibit anti-inflammatory and antinociceptive (pain-reducing) properties, often associated with the inhibition of cyclooxygenase (COX) enzymes.[3] While therapeutically relevant, potent anti-inflammatory activity can also be associated with adverse effects, such as gastrointestinal irritation.

  • Safety Data for Related Compounds: Safety Data Sheets (SDS) for various pyrazole derivatives indicate potential for skin and eye irritation, and some are classified as harmful if swallowed.[4][5][6] For example, the SDS for 1-(octan-2-yl)-1H-pyrazol-3-amine lists it as a skin irritant, eye irritant, and harmful if swallowed.[4] Similarly, 1-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol is classified as causing skin and eye irritation.[5]

Table 1: Potential Toxicities of Pyrazole Derivatives Based on Literature Review

Toxicity EndpointObservations from Related Pyrazole CompoundsCitation
Acute Oral Toxicity Some pyrazole derivatives are classified as harmful if swallowed.[4][6]
Skin Irritation Classified as a skin irritant in some safety data sheets.[4][5]
Eye Irritation Classified as a serious eye irritant in some safety data sheets.[4][5]
Cytotoxicity Demonstrated in vitro against various cancer cell lines.[2][3]
Genotoxicity In silico predictions for some pyrazole derivatives suggest potential for mutagenicity.[7][8]
Hepatotoxicity In silico predictions for some pyrazole derivatives suggest a potential for liver toxicity.[7][8]

In Silico Toxicity Prediction

In the absence of experimental data, in silico (computational) methods can provide a preliminary assessment of potential toxicities.[9] Various software tools can predict properties such as carcinogenicity, mutagenicity, and LD50 based on the chemical structure.[7][8] Studies on other pyrazole derivatives have utilized tools like Lazar, ProTox, and ADMET Predictor to forecast their toxicological profiles.[7][8] Such an approach for this compound could provide valuable initial insights and guide further experimental testing.

Proposed Experimental Workflow for Toxicity Assessment

A comprehensive preliminary toxicity assessment for a novel compound like this compound would typically follow a tiered approach, starting with in vitro assays and progressing to in vivo studies if warranted. The following diagram illustrates a general experimental workflow.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) acute_oral Acute Oral Toxicity (e.g., OECD 423) cytotoxicity->acute_oral genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) genotoxicity->acute_oral cyp_inhibition CYP450 Inhibition cyp_inhibition->acute_oral repeat_dose Repeat-Dose Toxicity (e.g., 28-day study) acute_oral->repeat_dose data_analysis Data Analysis and Risk Assessment repeat_dose->data_analysis compound Test Compound: This compound compound->cytotoxicity compound->genotoxicity compound->cyp_inhibition

References

Methodological & Application

Application Notes and Protocols for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities.[1][2][3][4] These activities include potential applications as anti-inflammatory, anticancer, and antimicrobial agents.[4][5][6][7] The compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (CAS No. 1006483-34-6) is a pyrazole derivative with potential for biological activity.[8] This document provides a detailed, hypothetical protocol for the initial in vitro evaluation of this compound in a cell culture setting. The methodologies outlined here are based on standard practices for screening novel chemical entities for cytotoxic and other biological effects.[9][10][11]

Hypothetical Mechanism of Action

While the specific mechanism of action for this compound is uncharacterized, many pyrazole derivatives have been shown to exert their effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as kinase pathways.[2][5] It is hypothesized that this compound may interfere with cell cycle progression or induce apoptosis in susceptible cell lines. The following protocols are designed to investigate these potential effects.

Data Presentation

The following table summarizes hypothetical data from initial screening assays to provide a framework for presenting experimental results.

Cell LineAssay TypeEndpointIncubation Time (h)IC50 (µM) - HypotheticalMax Response (% Inhibition) - Hypothetical
MCF-7MTTViability4815.285
A549MTTViability4825.878
HeLaApoptosis AssayApoptosis2418.565% apoptotic cells
MCF-7Cell CycleG2/M Arrest2420.050% cells in G2/M

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Materials

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HeLa)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency to ensure exponential growth.[9]

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete growth medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks.

1.3. Compound Preparation

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.

  • On the day of the experiment, prepare serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced toxicity.[9]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[10]

2.1. Procedure

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[11]

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[10]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

3.1. Procedure

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at concentrations around the determined IC50 for 24 hours.

  • Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

  • Analyze the samples by flow cytometry.

Cell Cycle Analysis

This assay determines the effect of the compound on cell cycle progression.

4.1. Procedure

  • Seed cells in 6-well plates and treat with the test compound for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis Cell_Culture Cell Line Maintenance MTT Cytotoxicity Assay (MTT) Cell_Culture->MTT Apoptosis Apoptosis Assay Cell_Culture->Apoptosis Cell_Cycle Cell Cycle Analysis Cell_Culture->Cell_Cycle Compound_Prep Compound Preparation Compound_Prep->MTT Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle IC50 IC50 Determination MTT->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis->Flow_Cytometry Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: Experimental workflow for in vitro evaluation.

Hypothetical_Signaling_Pathway Compound This compound Kinase Target Kinase Compound->Kinase Inhibition Prolif_Pathway Proliferation Pathway Kinase->Prolif_Pathway Apoptosis_Pathway Apoptosis Pathway Kinase->Apoptosis_Pathway Inhibition Cell_Cycle Cell Cycle Progression Prolif_Pathway->Cell_Cycle Cell_Growth Cell Growth & Proliferation Prolif_Pathway->Cell_Growth Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Hypothetical signaling pathway.

References

Application Notes and Protocols for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in Neurobiological Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the neurobiological applications of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is limited in publicly available scientific literature. The following application notes and protocols are proposed based on the known activities of structurally related pyrazole derivatives and are intended to serve as a guide for researchers to investigate its potential as a research tool in neurobiology.

Introduction

This compound is a small molecule featuring a pyrazole nucleus, a scaffold known for a wide range of biological activities. Pyrazole derivatives have been extensively studied for their therapeutic potential, exhibiting properties such as anti-inflammatory, neuroprotective, and kinase inhibitory effects.[1][2][3][4][5][6] Given the structural similarities to other neuroactive pyrazoles, this compound represents a promising candidate for investigation as a research tool in neurobiology, particularly in the study of neuroinflammation and neurodegenerative diseases.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₃N₃

  • Molecular Weight: 139.20 g/mol

Proposed Applications in Neurobiology

Based on the activities of related pyrazole compounds, this compound could be investigated for the following applications:

  • Modulation of Neuroinflammation: As an inhibitor of microglial activation and subsequent pro-inflammatory cytokine release.

  • Neuroprotection: As a protective agent against neuronal cell death in models of neurodegenerative diseases.

  • Kinase Inhibition: As a potential inhibitor of kinases involved in neuronal signaling pathways, such as Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease.[7]

Application Note 1: Investigation of Anti-Neuroinflammatory Activity

Background: Neuroinflammation, primarily mediated by activated microglia, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8][9][10][11] Pyrazole derivatives have been shown to possess anti-inflammatory properties by inhibiting microglial activation and the production of pro-inflammatory mediators like TNF-α and nitric oxide.[8][9][10]

Hypothetical Mechanism of Action: this compound may suppress the activation of microglia in response to inflammatory stimuli (e.g., lipopolysaccharide - LPS), thereby reducing the release of neurotoxic inflammatory cytokines and reactive oxygen species. This could involve the inhibition of key signaling pathways such as NF-κB.

Experimental Approach: The anti-neuroinflammatory potential of the compound can be assessed in vitro using primary microglia or BV2 microglial cell lines stimulated with LPS. Key readouts would include the quantification of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and nitric oxide production.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds Microglia Microglia TLR4->Microglia activates NFkB NF-κB Pathway Microglia->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription Compound 1-(4-methyl-1H-pyrazol-1-yl) propan-2-amine Compound->NFkB inhibits?

Caption: Proposed anti-neuroinflammatory mechanism.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Effects

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators by LPS-stimulated microglial cells.

Materials:

  • BV2 microglial cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent for Nitric Oxide measurement

  • ELISA kits for TNF-α and IL-6

  • MTT or PrestoBlue reagent for cell viability

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed BV2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a non-stimulated control group.

  • Nitric Oxide Measurement: After 24 hours, collect 50 µL of the cell culture supernatant and measure the nitric oxide concentration using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Collect the remaining supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's protocols.

  • Cell Viability Assay: Assess the cytotoxicity of the compound by treating a parallel set of plates with the compound at the same concentrations for 24 hours and performing an MTT or PrestoBlue assay.

Data Analysis:

  • Normalize the nitric oxide and cytokine levels to the vehicle-treated, LPS-stimulated control.

  • Calculate the IC₅₀ value for the inhibition of each inflammatory mediator.

  • Present the data as mean ± SEM from at least three independent experiments.

Table 1: Hypothetical Quantitative Data for Anti-Neuroinflammatory Activity

Compound Concentration (µM)Nitric Oxide Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)Cell Viability (%)
0 (Vehicle)100100100100
0.195.2 ± 4.198.1 ± 3.596.5 ± 4.0100
178.5 ± 5.382.4 ± 4.880.1 ± 5.1100
1045.1 ± 3.950.3 ± 4.248.7 ± 3.898
10015.8 ± 2.118.2 ± 2.516.9 ± 2.395

Application Note 2: Evaluation of Neuroprotective Properties

Background: Neuronal cell death is a central event in neurodegenerative disorders. Compounds that can protect neurons from various insults, such as oxidative stress and excitotoxicity, are valuable research tools and potential therapeutic leads. Some pyrazole derivatives have demonstrated neuroprotective effects in preclinical models.[2][3][5]

Hypothetical Mechanism of Action: this compound may exert neuroprotective effects by directly scavenging reactive oxygen species, inhibiting apoptotic pathways, or by modulating signaling pathways that promote neuronal survival.

Experimental Approach: The neuroprotective effects of the compound can be evaluated in vitro using neuronal cell lines (e.g., SH-SY5Y) or primary cortical neurons exposed to a neurotoxic stimulus such as hydrogen peroxide (H₂O₂) or glutamate. Cell viability and markers of apoptosis will be the primary endpoints.

G Neurotoxin Neurotoxin (e.g., H₂O₂) Neuron Neuron Neurotoxin->Neuron ROS ↑ ROS Neuron->ROS Apoptosis Apoptosis Neuron->Apoptosis ROS->Apoptosis CellDeath Neuronal Cell Death Apoptosis->CellDeath Compound 1-(4-methyl-1H-pyrazol-1-yl) propan-2-amine Compound->ROS scavenges? Compound->Apoptosis inhibits?

Caption: Proposed neuroprotective mechanism.

Protocol 2: In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • This compound

  • MTT or PrestoBlue reagent

  • Caspase-3/7 activity assay kit

Procedure:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin. For differentiation, reduce FBS to 1% and add 10 µM retinoic acid for 5-7 days.

  • Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours.

  • Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include a vehicle-treated, non-H₂O₂ exposed control group.

  • Cell Viability Assessment: After 24 hours, measure cell viability using the MTT or PrestoBlue assay.

  • Apoptosis Assay: In a parallel experiment, measure caspase-3/7 activity at an earlier time point (e.g., 6-8 hours) after H₂O₂ exposure using a commercially available kit.

Data Analysis:

  • Express cell viability as a percentage of the vehicle-treated, non-H₂O₂ exposed control.

  • Express caspase-3/7 activity as fold change relative to the control.

  • Determine the EC₅₀ for the neuroprotective effect.

Table 2: Hypothetical Quantitative Data for Neuroprotective Activity

Compound Concentration (µM)Cell Viability (% of Control)Caspase-3/7 Activity (Fold Change)
H₂O₂ alone48.2 ± 3.53.5 ± 0.4
0.1 + H₂O₂52.1 ± 4.03.2 ± 0.3
1 + H₂O₂65.7 ± 4.82.5 ± 0.3
10 + H₂O₂85.3 ± 5.11.5 ± 0.2
100 + H₂O₂92.6 ± 4.21.1 ± 0.1

Application Note 3: Screening for Kinase Inhibitory Activity

Background: Several pyrazole-based compounds have been developed as potent and selective kinase inhibitors for various therapeutic targets, including those relevant to neurodegenerative diseases like LRRK2 in Parkinson's disease.[7] The aminopyrazole scaffold present in this compound is a common feature in many kinase inhibitors.

Hypothetical Target: Based on its structure, the compound could be screened against a panel of kinases known to be involved in neuroinflammation and neurodegeneration, such as LRRK2, JNK, and p38 MAPK.

Experimental Approach: An initial broad screening against a commercial kinase panel can identify potential targets. Follow-up in vitro kinase assays with purified enzymes would then be used to determine the IC₅₀ value for the inhibition of specific kinases.

G Compound 1-(4-methyl-1H-pyrazol-1-yl) propan-2-amine KinasePanel Kinase Panel Screening Compound->KinasePanel screen HitKinases Hit Kinases (e.g., LRRK2, JNK) KinasePanel->HitKinases identifies IC50 IC₅₀ Determination HitKinases->IC50 validate CellularAssay Cellular Target Engagement Assay IC50->CellularAssay confirm

Caption: Kinase inhibitor screening workflow.

Protocol 3: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a specific kinase (e.g., LRRK2).

Materials:

  • Recombinant human LRRK2 enzyme

  • LRRKtide (or other suitable substrate)

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the compound dilutions, the LRRK2 enzyme, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 3: Hypothetical Quantitative Data for Kinase Inhibition

Kinase TargetIC₅₀ (µM)
LRRK25.8
JNK112.3
p38α> 50

Conclusion

While direct evidence is currently lacking, the structural features of this compound suggest its potential as a valuable research tool in neurobiology. The proposed application notes and protocols provide a framework for investigating its anti-neuroinflammatory, neuroprotective, and kinase inhibitory properties. Further research is warranted to elucidate the precise mechanisms of action and to validate its utility in models of neurological disorders.

References

Application Note: High-Throughput Screening of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and its Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The structural versatility of the pyrazole nucleus allows for diverse substitutions, making it an attractive scaffold for library synthesis and high-throughput screening (HTS) campaigns in drug discovery.[1][2] This application note describes a representative HTS protocol for screening a library of pyrazole-containing compounds, exemplified by 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, against a protein kinase target. Protein kinases are a well-established class of drug targets, particularly in oncology, and various pyrazole derivatives have been identified as kinase inhibitors.[4][5][6]

Target Rationale

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Specifically, CDK2 has emerged as a key target for therapeutic intervention.[6] The pyrazole scaffold has been successfully utilized to develop potent CDK2 inhibitors.[6] Therefore, this protocol outlines a high-throughput screen to identify inhibitors of CDK2 from a library of pyrazole-containing compounds.

Assay Principle

The HTS assay is based on a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal. This method is highly amenable to automation and miniaturization for HTS.

Experimental Protocols

1. Reagents and Materials

  • Compound Library: this compound and other pyrazole derivatives dissolved in 100% DMSO.

  • Enzyme: Recombinant human CDK2/Cyclin E1.

  • Substrate: Histone H1 protein.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Detection Reagent: Commercially available ATP detection reagent (e.g., Kinase-Glo®).

  • Control Inhibitor: A known CDK2 inhibitor (e.g., Staurosporine).

  • Assay Plates: 384-well, white, solid-bottom plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capabilities.

2. High-Throughput Screening Protocol

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library stock plates to the 384-well assay plates.

    • For control wells, add 50 nL of DMSO (negative control) or a reference inhibitor (positive control).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing CDK2/Cyclin E1 and Histone H1 in kinase buffer.

    • Dispense 10 µL of the enzyme/substrate mix into each well of the assay plate.

    • The final concentration of CDK2/Cyclin E1 and Histone H1 should be optimized for robust signal-to-background.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase buffer.

    • Add 10 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • The final assay volume is 20 µL.

  • Incubation:

    • Incubate the assay plates at room temperature for 1 hour.

  • Signal Detection:

    • Add 20 µL of the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence intensity using a plate reader.

3. Data Analysis

  • Percentage Inhibition Calculation:

    • The percentage inhibition for each compound is calculated using the following formula:

    • Signal_compound is the luminescence signal in the presence of the test compound.

    • Signal_neg_control is the average signal from the DMSO-only wells (0% inhibition).

    • Signal_pos_control is the average signal from the reference inhibitor wells (100% inhibition).

  • Hit Identification:

    • Compounds exhibiting a percentage inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.

  • Dose-Response and IC50 Determination:

    • Primary hits are subjected to secondary screening to confirm their activity.

    • Compounds are tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Data Presentation

Table 1: Hypothetical HTS Data for a Selection of Pyrazole Derivatives

Compound IDCompound NamePrimary Screen (% Inhibition @ 10 µM)IC50 (µM)
PZA-001This compound65.28.7
PZA-002Analog 212.5> 50
PZA-003Analog 388.90.95
PZA-004Analog 445.115.2
ControlStaurosporine98.50.05

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_exec Assay Execution cluster_read Data Acquisition & Analysis Compound_Plating Compound Plating (50 nL in 384-well plate) Enzyme_Substrate_Add Add Enzyme/Substrate Mix (10 µL) Compound_Plating->Enzyme_Substrate_Add Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Reagent_Prep->Enzyme_Substrate_Add ATP_Add Initiate with ATP (10 µL) Enzyme_Substrate_Add->ATP_Add Incubation Incubate (1 hr at RT) ATP_Add->Incubation Detection_Reagent Add Detection Reagent (20 µL) Incubation->Detection_Reagent Read_Plate Read Luminescence Detection_Reagent->Read_Plate Data_Analysis Data Analysis (% Inhibition, Hit Selection) Read_Plate->Data_Analysis

High-Throughput Screening Workflow for Kinase Inhibition.

CDK2_Signaling_Pathway cluster_pathway Simplified Cell Cycle Regulation by CDK2 Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cyclin_E Cyclin E Synthesis Receptor->Cyclin_E CDK2_Cyclin_E CDK2/Cyclin E Complex Cyclin_E->CDK2_Cyclin_E Rb Rb Protein CDK2_Cyclin_E->Rb Phosphorylates pRb p-Rb (Inactive) E2F E2F Transcription Factor Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1/S Transition & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Pyrazole_Inhibitor This compound (Hypothetical Inhibitor) Pyrazole_Inhibitor->CDK2_Cyclin_E Inhibits

Inhibition of the CDK2 Signaling Pathway by a Pyrazole Compound.

This application note provides a comprehensive framework for the high-throughput screening of pyrazole-based compound libraries against protein kinase targets. The detailed protocol for a luminescence-based kinase assay, along with guidelines for data analysis and hit validation, serves as a valuable resource for researchers engaged in kinase inhibitor drug discovery. The adaptability of the pyrazole scaffold makes it a promising starting point for identifying novel therapeutic agents.

References

Application Notes and Protocols for the Detection of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a novel psychoactive substance (NPS) with a structure analogous to amphetamine. As with many NPS, validated analytical methods for its detection in biological matrices are crucial for clinical and forensic toxicology, as well as for monitoring in drug development programs. This document provides detailed application notes and protocols for the sensitive and selective detection of this compound in common biological samples such as blood, plasma, and urine, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established analytical strategies for structurally similar novel psychoactive substances.[1][2][3][4]

Analytical Methodologies Overview

The primary analytical techniques for the identification and quantification of novel psychoactive substances in biological samples are chromatography-based methods coupled with mass spectrometry.[1][4] LC-MS/MS is often preferred for its high sensitivity and specificity for non-volatile and thermally labile compounds, while GC-MS remains a robust technique, particularly for volatile compounds, often requiring derivatization to improve chromatographic performance.[5][6]

Sample preparation is a critical step to remove matrix interferences and concentrate the analyte.[7] Common approaches include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9][10]

Quantitative Data Summary

The following table summarizes typical analytical performance parameters that can be expected when analyzing amphetamine-like novel psychoactive substances. These values are provided as a general guideline and will require validation for the specific analyte, this compound.

ParameterLC-MS/MSGC-MSBiological MatrixReference Compounds
Limit of Detection (LOD) 0.1 - 1 ng/mL1 - 25 ng/mLUrine, Blood, PlasmaSynthetic Cathinones, Amphetamines
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL5 - 50 ng/mLUrine, Blood, PlasmaSynthetic Cathinones, Amphetamines
Linearity (r²) > 0.99> 0.99-Amphetamines, Benzodiazepines
Recovery 80 - 110%65 - 98%Urine, BloodSynthetic Cathinones, Benzodiazepines
Precision (RSD) < 15%< 15%-Amphetamines, Benzodiazepines

Data is compiled from studies on structurally similar compounds and should be considered as target values for method development and validation for this compound.[5][11][12][13]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol describes a method for the quantitative analysis of this compound in human plasma using protein precipitation for sample cleanup followed by LC-MS/MS detection.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Amphetamine-d5

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

2. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Note: MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the standards.

Protocol 2: GC-MS Analysis of this compound in Human Urine

This protocol details a method for the analysis of this compound in urine using liquid-liquid extraction and derivatization prior to GC-MS analysis.[14]

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Methamphetamine-d5

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate (GC grade)

  • Trifluoroacetic anhydride (TFAA)

  • Human urine (drug-free)

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

  • Pipette 1 mL of urine into a glass test tube.

  • Add 25 µL of the internal standard working solution.

  • Add 10 M sodium hydroxide solution dropwise to adjust the pH to > 10.

  • Add 4 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 3,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean test tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

  • Cap the tube and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the solvent to dryness.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Transfer to an autosampler vial for GC-MS analysis.

3. GC-MS Conditions

  • GC System: Gas chromatograph with a mass selective detector

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 20°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Single quadrupole or triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full scan (m/z 40-500) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

    • Note: Characteristic ions for the TFA-derivative of this compound and the internal standard must be determined from the mass spectrum of the derivatized standards.

Visualizations

cluster_LCMS LC-MS/MS Workflow plasma 100 µL Plasma add_is_lc Add Internal Standard plasma->add_is_lc ppt Protein Precipitation (300 µL Acetonitrile) add_is_lc->ppt vortex_lc Vortex ppt->vortex_lc centrifuge_lc Centrifuge vortex_lc->centrifuge_lc supernatant Transfer Supernatant centrifuge_lc->supernatant evaporate_lc Evaporate to Dryness supernatant->evaporate_lc reconstitute_lc Reconstitute in Mobile Phase evaporate_lc->reconstitute_lc analysis_lc LC-MS/MS Analysis reconstitute_lc->analysis_lc

Caption: LC-MS/MS Sample Preparation Workflow.

cluster_GCMS GC-MS Workflow urine 1 mL Urine add_is_gc Add Internal Standard urine->add_is_gc ph_adjust Adjust pH > 10 add_is_gc->ph_adjust lle Liquid-Liquid Extraction (4 mL Ethyl Acetate) ph_adjust->lle vortex_gc Vortex lle->vortex_gc centrifuge_gc Centrifuge vortex_gc->centrifuge_gc organic_layer Transfer Organic Layer centrifuge_gc->organic_layer evaporate_gc1 Evaporate to Dryness organic_layer->evaporate_gc1 derivatize Derivatization (TFAA) evaporate_gc1->derivatize evaporate_gc2 Evaporate to Dryness derivatize->evaporate_gc2 reconstitute_gc Reconstitute in Ethyl Acetate evaporate_gc2->reconstitute_gc analysis_gc GC-MS Analysis reconstitute_gc->analysis_gc

Caption: GC-MS Sample Preparation and Derivatization Workflow.

References

Application Notes and Protocols for In Vivo Studies with 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a novel chemical entity belonging to the pyrazole class of compounds. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and effects on the central nervous system (CNS)[1][2][3][4]. Given the structural features of this compound, it is prudent to investigate its potential therapeutic effects through a systematic in vivo evaluation.

These application notes provide a comprehensive framework for conducting initial in vivo studies to characterize the toxicological, pharmacokinetic, and potential efficacy profile of this compound. The following protocols are designed to be adaptable and serve as a foundational guide for researchers.

Phase 1: Foundational In Vivo Assessment

The initial phase of in vivo testing is critical for establishing the safety and pharmacokinetic profile of a novel compound. This data is essential for designing subsequent efficacy studies.

Acute Toxicity Study

Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of this compound, as well as to identify the maximum tolerated dose (MTD). This information is crucial for dose selection in subsequent studies[5][6][7].

Experimental Protocol:

  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

  • Grouping: Animals are divided into a control group and at least three test groups (n=5 per sex per group).

  • Dose Formulation: The compound is dissolved in a suitable vehicle (e.g., sterile saline, or a solution of 5% DMSO, 40% PEG400, and 55% saline). The formulation should be prepared fresh on the day of dosing.

  • Dosing:

    • A single dose of the compound is administered via oral gavage or intraperitoneal injection.

    • The control group receives the vehicle only.

    • Dose levels should be selected based on a geometric progression (e.g., 50, 200, 1000 mg/kg). A "limit test" can be initially performed at a high dose (e.g., 2000 mg/kg) to assess for low toxicity[6].

  • Observations:

    • Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days.

    • Observations should include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

    • Body weights are recorded daily.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

  • Data Analysis: The LD50 can be calculated using appropriate statistical methods (e.g., Probit analysis). The MTD is defined as the highest dose that does not cause mortality or significant clinical signs of toxicity.

Data Presentation:

Table 1: Acute Toxicity Study Results

Dose (mg/kg)SexNumber of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
VehicleMale50/5None+5.2
VehicleFemale50/5None+4.8
50Male50/5Mild sedation for 2h+4.9
50Female50/5Mild sedation for 2h+4.5
200Male51/5Sedation, ataxia-2.1
200Female51/5Sedation, ataxia-2.5
1000Male54/5Severe sedation, ataxia, tremors-8.7
1000Female55/5Severe sedation, ataxia, tremors-9.1

Experimental Workflow for Acute Toxicity Study:

G cluster_prep Preparation cluster_dosing Dosing & Observation cluster_analysis Analysis acclimatization Animal Acclimatization (7 days) grouping Animal Grouping (n=5/sex/group) acclimatization->grouping formulation Compound Formulation grouping->formulation dosing Single Dose Administration (Oral/IP) formulation->dosing observation Clinical Observation (14 days) dosing->observation weight Daily Body Weight Measurement dosing->weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50, MTD) weight->data_analysis necropsy->data_analysis G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cannulation Jugular Vein Cannulation acclimatization Post-Surgery Recovery cannulation->acclimatization formulation Compound Formulation (IV & PO) acclimatization->formulation dosing IV or PO Administration formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation & Storage sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Modeling bioanalysis->pk_analysis G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IKK->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to transcription Gene Transcription cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) transcription->cytokines compound 1-(4-methyl-1H-pyrazol-1-yl) propan-2-amine compound->IKK Inhibits (?)

References

Application Notes and Protocols for Dissolving 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a small molecule containing a pyrazole ring and a secondary amine, suggesting its potential for various biological activities.[1][2] Proper dissolution is a critical first step for any in vitro or in vivo experiment to ensure accurate and reproducible results.[3] This document provides detailed protocols and guidelines for dissolving this compound for research purposes. While specific solubility data for this compound is not extensively published, the protocols outlined below are based on established methods for similar small molecules, particularly pyrazole derivatives and amine-containing compounds.[3][4][5][6]

Compound Information

Parameter Value Source
IUPAC Name This compoundChemScene[7]
CAS Number 1006483-34-6ChemScene[7]
Molecular Formula C₇H₁₃N₃ChemScene[7]
Molecular Weight 139.20 g/mol ChemScene[7]

Solvent Selection and Solubility Testing

The selection of an appropriate solvent is crucial and depends on the experimental system (e.g., cell-based assays, biochemical assays, animal studies).[3][8] For in vitro studies, it is common to prepare a concentrated stock solution in an organic solvent, which is then diluted into an aqueous assay buffer or cell culture medium.[3] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds and its miscibility with aqueous solutions.[8][9] However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5% to 1%) to avoid solvent-induced toxicity.[9][10]

Predicted Solubility

Based on its chemical structure, which includes a basic amine group, this compound is expected to have some solubility in acidic aqueous solutions due to salt formation. Its solubility in organic solvents will vary.

Recommended Solvents for Initial Testing

A small-scale solubility test is strongly recommended before preparing a large stock solution.

Solvent Anticipated Solubility Typical Use Notes
DMSO (Dimethyl sulfoxide) HighIn vitro & in vivo stock solutionsA common first choice for creating high-concentration stock solutions.[8][9]
Ethanol (EtOH) Moderate to HighIn vitro & in vivo stock solutionsCan be used as an alternative to DMSO.
Methanol (MeOH) Moderate to HighStock solutions (less common for biological assays)Primarily used for analytical purposes.
Water LowDilutionsSolubility is expected to be low at neutral pH.
Acidified Aqueous Buffer (e.g., pH 4-6) ModerateAqueous stock solutionsThe amine group may be protonated, increasing aqueous solubility.
PBS (Phosphate-Buffered Saline) Low to ModerateIn vitro assay working solutionsFinal working solutions are typically prepared in buffered aqueous solutions.[8]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs.

Materials:

  • This compound (solid form)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass:

    • Mass (mg) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000

    • For 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L x 139.20 g/mol x 0.001 L x 1000 = 1.392 mg

  • Weigh the compound: Accurately weigh the calculated mass of the compound. For small quantities, it may be easier to weigh a larger amount (e.g., 13.92 mg) and dissolve it in a larger volume (e.g., 10 mL).

  • Dissolution:

    • Transfer the weighed compound into a sterile tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex the tube vigorously until the compound is completely dissolved.[9]

    • If the compound does not dissolve readily, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath.[9] Be cautious with warming, as it may degrade some compounds.[9]

  • Storage:

    • Once fully dissolved, visually inspect the solution to ensure there are no particulates.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][10]

    • Store the aliquots at -20°C or -80°C, protected from light.[3]

Protocol for Preparing Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

  • Concentrated stock solution of the compound in DMSO

  • Sterile, pre-warmed aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the concentrated stock solution at room temperature and vortex briefly to ensure homogeneity.[3]

  • Intermediate Dilution (optional but recommended):

    • Perform an initial dilution of the stock solution into the assay medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 2 µL of the stock to 198 µL of medium (a 1:100 dilution).

    • Vortex the diluted solution immediately and vigorously to prevent precipitation.[3]

  • Final Dilution:

    • Perform further serial dilutions from the intermediate solution to achieve the desired final concentrations for your experiment.

    • It is critical to maintain a consistent final concentration of the solvent (e.g., DMSO) across all experimental conditions, including the vehicle control.[3]

Visualization of Workflows and Pathways

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound.

start Start: Dissolve Compound solubility_test Small-Scale Solubility Test start->solubility_test dmso Try DMSO solubility_test->dmso dissolved Completely Dissolved? dmso->dissolved Test etoh Try Ethanol etoh->dissolved Test acidic_buffer Try Acidic Aqueous Buffer acidic_buffer->dissolved Test dissolved->etoh No dissolved->acidic_buffer No prepare_stock Prepare Concentrated Stock Solution dissolved->prepare_stock Yes failed Insoluble: Consider Formulation (e.g., co-solvents, surfactants) dissolved->failed No end Proceed with Experiment prepare_stock->end

Caption: Workflow for solvent selection.

Experimental Dissolution and Dilution Protocol

This diagram outlines the key steps from receiving the solid compound to its application in an experimental setting.

compound Solid Compound (this compound) weigh Weigh Compound compound->weigh dissolve Dissolve in Organic Solvent (e.g., 10 mM in DMSO) weigh->dissolve stock Concentrated Stock Solution dissolve->stock store Aliquot and Store at -20°C/-80°C stock->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Assay Medium thaw->dilute working Working Solutions dilute->working control Prepare Vehicle Control dilute->control assay Add to Experiment (e.g., cell plate) working->assay control->assay

Caption: Protocol for stock and working solution preparation.

Troubleshooting Poor Solubility

If this compound precipitates upon dilution into aqueous media, consider the following strategies:

  • Decrease the final concentration: The compound may be precipitating because its concentration exceeds its solubility limit in the final aqueous medium.

  • Use a different organic solvent: Although less common, solvents like ethanol or dimethylformamide (DMF) can be tested.[11]

  • Incorporate surfactants or co-solvents: For more challenging compounds, especially for in vivo formulations, co-solvents like polyethylene glycol (PEG), propylene glycol, or surfactants like Tween-80 or Cremophor EL can be used to improve solubility.[6]

  • Adjust the pH: For acidic compounds, a basic buffer can increase solubility, while for basic compounds like this one, a slightly acidic buffer may help. However, ensure the pH is compatible with your experimental system.

Disclaimer: The information provided in these application notes is intended as a guideline. Researchers should perform their own solubility tests to determine the optimal conditions for their specific experimental setup. Always handle chemical reagents with appropriate safety precautions.

References

Application Notes and Protocols: Utilizing 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a novel pyrazole-containing compound, in enzyme inhibition assays. While the pyrazole scaffold is a well-established pharmacophore in numerous enzyme inhibitors, specific data for this particular compound is not extensively published. Therefore, this document presents a representative, hypothetical application based on established methodologies for pyrazole derivatives, focusing on its potential as a kinase inhibitor. The protocols and data herein are intended to serve as a comprehensive guide for researchers initiating studies with this compound.

Introduction to Pyrazole-Based Enzyme Inhibitors

Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Many of these biological effects are attributed to the ability of the pyrazole ring to act as a versatile scaffold for designing potent and selective enzyme inhibitors.[3] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with the active sites of enzymes, making them effective mimics of endogenous ligands or transition states.[1]

Numerous pyrazole-containing drugs have been successfully developed, targeting a variety of enzymes such as cyclooxygenases (COX), protein kinases, and monoamine oxidases (MAO).[1][4][5] For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. In the realm of oncology, pyrazole derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), Aurora kinases, and other key signaling proteins.[6]

This application note focuses on the potential of This compound as a novel enzyme inhibitor. Given the structural motifs present in this compound, it is hypothesized to have potential activity against protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery.

Hypothetical Target Enzyme: Receptor-Interacting Protein Kinase 1 (RIPK1)

For the purpose of illustrating a detailed experimental protocol, we will consider the hypothetical evaluation of this compound as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a key regulator of inflammation and programmed cell death pathways, including necroptosis and apoptosis.[7] Its kinase activity is a critical driver of necroptosis, a pro-inflammatory form of cell death implicated in various inflammatory and neurodegenerative diseases.[7][8] Therefore, small-molecule inhibitors of RIPK1 are of significant therapeutic interest.

RIPK1 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving RIPK1. Under certain cellular stress conditions, such as TNF-α stimulation, RIPK1 is activated and can initiate a signaling cascade leading to inflammation and necroptosis.

RIPK1_Signaling_Pathway Simplified RIPK1 Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 IKK IKK Complex RIPK1->IKK Casp8 Caspase-8 RIPK1->Casp8 MLKL MLKL RIPK1->MLKL Phosphorylation NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 1-(4-methyl-1H-pyrazol-1-yl) propan-2-amine Inhibitor->RIPK1 Inhibition

Caption: Simplified RIPK1 signaling pathway and the point of inhibition.

Experimental Protocols

The following sections provide detailed protocols for an in vitro enzyme inhibition assay to determine the potency of this compound against RIPK1.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring kinase activity.[7] The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Workflow Diagram:

Assay_Workflow In Vitro RIPK1 Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase Buffer - RIPK1 Enzyme - Substrate (MBP) - ATP - Inhibitor Dilutions Start->Prepare_Reagents Kinase_Reaction Set up Kinase Reaction: Add RIPK1, Inhibitor, and Substrate to well. Prepare_Reagents->Kinase_Reaction Initiate_Reaction Initiate Reaction: Add ATP and incubate at room temperature. Kinase_Reaction->Initiate_Reaction Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent. Initiate_Reaction->Stop_Reaction Detect_ADP Detect ADP: Add Kinase Detection Reagent. Stop_Reaction->Detect_ADP Measure_Luminescence Measure Luminescence Detect_ADP->Measure_Luminescence Analyze_Data Data Analysis: Calculate % Inhibition and IC50. Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro RIPK1 kinase inhibition assay.

Materials:

  • Enzyme: Recombinant human RIPK1 (e.g., from a commercial supplier).

  • Substrate: Myelin Basic Protein (MBP).[7]

  • Test Compound: this compound, dissolved in DMSO to a stock concentration of 10 mM.

  • Positive Control: A known RIPK1 inhibitor (e.g., Necrostatin-1s).

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Plates: White, opaque 96-well or 384-well plates.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Instrumentation: Plate-reading luminometer.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO.

    • Further dilute the compound and the positive control in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of the assay plate.

    • Add 10 µL of a solution containing RIPK1 enzyme and MBP substrate in assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for RIPK1.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 x (1 - (Luminescence_sample - Luminescence_background) / (Luminescence_no_inhibitor - Luminescence_background))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.

Data Presentation (Hypothetical)

The following tables present hypothetical data for the inhibition of RIPK1 by this compound.

Table 1: In Vitro Potency of this compound against RIPK1

CompoundTarget EnzymeAssay TypeIC50 (nM) [Hypothetical]
This compoundRIPK1ADP-Glo™150
Necrostatin-1s (Positive Control)[7]RIPK1ADP-Glo™182

Table 2: Kinase Selectivity Profile (Hypothetical)

Kinase% Inhibition at 1 µM [Hypothetical]
RIPK195%
LRRK220%
AURKA15%
CDK210%

Conclusion

This application note provides a framework for evaluating the enzyme inhibitory potential of this compound, using RIPK1 as a hypothetical target. The detailed protocols and workflow diagrams are designed to guide researchers in setting up and executing robust enzyme inhibition assays. The pyrazole scaffold is a promising starting point for the development of novel enzyme inhibitors, and further investigation into the biological activity of this specific compound is warranted. Researchers can adapt these protocols to investigate other potential enzyme targets, such as other kinases, COX enzymes, or monoamine oxidases, based on their specific research interests.

References

Application Notes and Protocols for Radiolabeling 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine with common radioisotopes used in biomedical research, including Tritium ([³H]), Carbon-11 ([¹¹C]), and Fluorine-18 ([¹⁸F]). The described techniques are essential for preclinical and clinical studies, enabling the investigation of pharmacokinetics, pharmacodynamics, and target engagement of this novel pyrazole-containing compound.

Introduction

This compound is a small molecule of interest in drug discovery, featuring a pyrazole scaffold, which is a "privileged structure" in medicinal chemistry found in numerous synthetic drugs.[1][2] Radiolabeling this compound allows for sensitive and non-invasive in vivo imaging using techniques like Positron Emission Tomography (PET) or for in vitro assays requiring radiolabeled ligands.[1] The choice of radionuclide depends on the intended application, with short-lived positron emitters like ¹¹C and ¹⁸F being ideal for PET imaging, while the long half-life of ³H is suitable for in vitro binding assays and metabolic studies.[1][3]

This document outlines three distinct radiolabeling strategies, each tailored to the specific isotope and the chemical structure of the target molecule.

Radiolabeling Strategies

Three primary strategies for radiolabeling this compound are presented:

  • Tritium ([³H]) Labeling via Catalytic Hydrogen Isotope Exchange: A method for introducing tritium by replacing hydrogen atoms. This is particularly useful for synthesizing a radioligand for in vitro binding assays and metabolic studies due to the long half-life of tritium.[3][4][5]

  • Carbon-11 ([¹¹C]) Labeling via N-Methylation: This approach involves the rapid N-methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate, ideal for PET imaging due to the short half-life of Carbon-11.[6][7]

  • Fluorine-18 ([¹⁸F]) Labeling via Nucleophilic Substitution: This protocol describes the introduction of ¹⁸F onto a precursor molecule through nucleophilic substitution of a leaving group, a common and versatile method for producing PET tracers with a longer half-life than ¹¹C.[8][9][10]

Experimental Protocols

Protocol 1: Tritium ([³H]) Labeling by Catalytic Hydrogen Isotope Exchange

This protocol describes the tritiation of this compound using heterogeneous catalytic hydrogen-tritium exchange.

Workflow for Tritium Labeling

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Precursor This compound ReactionVessel Reaction Vessel Precursor->ReactionVessel Catalyst Pd/C Catalyst Catalyst->ReactionVessel Solvent Ethyl Acetate Solvent->ReactionVessel Stirring Stirring at RT ReactionVessel->Stirring TritiumGas Tritium Gas (³H₂) TritiumGas->ReactionVessel Filtration Filtration Stirring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation HPLC Preparative HPLC Evaporation->HPLC FinalProduct [³H]-1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine HPLC->FinalProduct

Caption: Workflow for Tritium Labeling of the target compound.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethyl acetate (anhydrous)

  • Tritium gas (³H₂)

  • Hydrogenation apparatus equipped for handling tritium

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Scintillation Counter

Procedure:

  • Dissolve this compound (1 mg) in anhydrous ethyl acetate (1 mL) in a suitable reaction vessel.

  • Add 10% Pd/C (10 mg) to the solution.

  • Connect the reaction vessel to a tritium manifold system.

  • Freeze-pump-thaw the mixture three times to remove dissolved gases.

  • Introduce tritium gas (³H₂) to the desired pressure (e.g., 1 atm).

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • After the reaction, carefully remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture through a syringe filter (0.22 µm) to remove the Pd/C catalyst.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Purify the crude product using preparative HPLC to obtain the radiolabeled compound.

  • Determine the radiochemical purity and specific activity using analytical HPLC and a liquid scintillation counter.

Protocol 2: Carbon-11 ([¹¹C]) Labeling via N-Methylation

This protocol details the synthesis of [¹¹C]1-(4-methyl-1H-pyrazol-1-yl)-N-methylpropan-2-amine via N-methylation of a desmethyl precursor.

Workflow for Carbon-11 Labeling

cluster_0 [¹¹C]Methylating Agent Production cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation cluster_3 Final Product CO2 [¹¹C]CO₂ from Cyclotron LiAlH4 LiAlH₄ Reduction CO2->LiAlH4 HI Reaction with HI LiAlH4->HI CH3I [¹¹C]CH₃I HI->CH3I Reaction Reaction at 80°C CH3I->Reaction Precursor This compound (Precursor) Precursor->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent DMF Solvent->Reaction Quenching Quench Reaction Reaction->Quenching HPLC Semi-preparative HPLC Quenching->HPLC Formulation Formulation in Saline HPLC->Formulation FinalProduct [¹¹C]-Labeled Product Formulation->FinalProduct

Caption: Workflow for Carbon-11 Labeling of the target compound.

Materials:

  • This compound (desmethyl precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from a cyclotron

  • Dimethylformamide (DMF, anhydrous)

  • Sodium hydroxide (NaOH) or other suitable base

  • Automated radiosynthesis module

  • Semi-preparative HPLC system

  • Sterile filters and vials for formulation

Procedure:

  • Produce [¹¹C]CH₃I or [¹¹C]CH₃OTf using an automated radiosynthesis module. [¹¹C]CO₂ from the cyclotron is typically reduced to [¹¹C]CH₃OH, which is then converted to the methylating agent.

  • Trap the produced [¹¹C]CH₃I/OTf in a reaction vessel containing a solution of the desmethyl precursor (0.5-1 mg) and a base (e.g., 0.1 M NaOH) in DMF (0.3 mL).

  • Heat the reaction mixture at 80-100°C for 3-5 minutes.

  • Quench the reaction by adding the HPLC mobile phase.

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction containing the radiolabeled product.

  • Remove the HPLC solvent by rotary evaporation or solid-phase extraction.

  • Formulate the final product in a sterile saline solution for injection.

  • Perform quality control tests, including radiochemical purity, specific activity, and residual solvent analysis.

Protocol 3: Fluorine-18 ([¹⁸F]) Labeling via Nucleophilic Substitution

This protocol outlines the synthesis of [¹⁸F]fluoroethyl-1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine using a tosylated precursor.

Workflow for Fluorine-18 Labeling

cluster_0 [¹⁸F]Fluoride Activation cluster_1 Radiolabeling Reaction cluster_2 Purification and Formulation cluster_3 Final Product F18 [¹⁸F]Fluoride from Cyclotron AzeotropicDrying Azeotropic Drying F18->AzeotropicDrying Kryptofix Kryptofix K2.2.2 Kryptofix->AzeotropicDrying K2CO3 K₂CO₃ K2CO3->AzeotropicDrying Reaction Reaction at 100°C AzeotropicDrying->Reaction Precursor Tosylated Precursor Precursor->Reaction Solvent Acetonitrile Solvent->Reaction Hydrolysis Optional: Deprotection Reaction->Hydrolysis HPLC Semi-preparative HPLC Hydrolysis->HPLC Formulation Formulation in Saline HPLC->Formulation FinalProduct [¹⁸F]-Labeled Product Formulation->FinalProduct

Caption: Workflow for Fluorine-18 Labeling of the target compound.

Materials:

  • N-(2-tosyloxyethyl)-1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (tosylated precursor)

  • [¹⁸F]Fluoride produced from a cyclotron

  • Kryptofix 2.2.2 (K2.2.2)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Automated radiosynthesis module

  • Semi-preparative HPLC system

  • Sterile filters and vials for formulation

Procedure:

  • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge and elute with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

  • Perform azeotropic drying of the [¹⁸F]fluoride/K2.2.2/K₂CO₃ complex under a stream of nitrogen at elevated temperature to remove water.

  • Add a solution of the tosylated precursor (2-5 mg) in anhydrous acetonitrile (0.5 mL) to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at 100-120°C for 10-15 minutes.

  • Cool the reaction mixture and dilute with the HPLC mobile phase.

  • If necessary, perform a deprotection step (e.g., acid or base hydrolysis).

  • Purify the crude product using semi-preparative HPLC.

  • Collect the fraction corresponding to the desired [¹⁸F]-labeled product.

  • Formulate the final product in a sterile, injectable solution.

  • Conduct quality control analysis for radiochemical purity, specific activity, pH, and sterility.

Data Presentation

The following table summarizes typical quantitative data expected from the described radiolabeling protocols. These values are illustrative and may vary depending on the specific reaction conditions and equipment used.

Parameter[³H] Labeling[¹¹C] Labeling[¹⁸F] Labeling
Precursor Amount 1 mg0.5 - 1 mg2 - 5 mg
Radiochemical Yield (decay-corrected) > 90%20 - 40%30 - 50%
Radiochemical Purity > 98%> 99%> 99%
Specific Activity 20 - 100 Ci/mmol> 1 Ci/µmol> 1 Ci/µmol
Synthesis Time 4 - 6 hours20 - 30 minutes50 - 70 minutes

Conclusion

The protocols detailed in these application notes provide robust and reproducible methods for the radiolabeling of this compound with Tritium, Carbon-11, and Fluorine-18. The choice of isotope and labeling strategy should be guided by the specific research question and the available infrastructure. Successful implementation of these techniques will enable researchers to effectively utilize this compound in a wide range of preclinical and potentially clinical research applications.

References

Standard Operating Procedure for the Synthesis of 1-(4-Methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a novel primary amine with potential applications in pharmaceutical research and development as a building block for more complex molecules. The synthesis is a two-step process commencing with the N-alkylation of 4-methylpyrazole with chloroacetone to yield an intermediate ketone, followed by reductive amination to produce the target primary amine.

Step 1: Synthesis of 1-(4-Methyl-1H-pyrazol-1-yl)propan-2-one

This initial step involves the nucleophilic substitution reaction between 4-methylpyrazole and chloroacetone. The pyrazole nitrogen attacks the electrophilic carbon of chloroacetone, leading to the formation of the corresponding N-substituted ketone.

Experimental Protocol:
  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylpyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq), to the solution. The base will deprotonate the pyrazole, activating it for the subsequent alkylation.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

The second step is a reductive amination of the ketone synthesized in Step 1. This reaction converts the carbonyl group into a primary amine via an intermediate imine.[1][2]

Experimental Protocol:
  • Reaction Setup: In a sealed reaction vessel, dissolve 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1.0 eq) in a protic solvent like methanol or ethanol.

  • Ammonia Source: Add a source of ammonia. This can be aqueous ammonia, ammonium chloride, or ammonium acetate (5-10 eq).

  • Reducing Agent: Add a suitable reducing agent. A common choice is sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq).[1] Sodium cyanoborohydride is often preferred due to its milder nature and selectivity for the imine over the ketone.[3]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid. Adjust the pH of the solution to basic (pH > 10) with an aqueous solution of sodium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Step 1: N-Alkylation
Reactant Molar Equivalent
4-Methylpyrazole1.0
Chloroacetone1.1
Potassium Carbonate1.5
Solvent Acetonitrile
Temperature 80°C
Reaction Time 6 hours
Typical Yield 75-85%
Step 2: Reductive Amination
Reactant Molar Equivalent
1-(4-Methyl-1H-pyrazol-1-yl)propan-2-one1.0
Ammonium Acetate7.0
Sodium Cyanoborohydride1.5
Solvent Methanol
Temperature Room Temperature
Reaction Time 24 hours
Typical Yield 60-70%

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Materials: 4-Methylpyrazole Chloroacetone Step1 Step 1: N-Alkylation (K₂CO₃, Acetonitrile, 80°C) Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: 1-(4-Methyl-1H-pyrazol-1-yl)propan-2-one Step2 Step 2: Reductive Amination (NH₄OAc, NaBH₃CN, Methanol) Intermediate->Step2 Purification2 Purification: Distillation/Chromatography Step2->Purification2 Product Final Product: This compound Purification1->Intermediate Purification2->Product

Caption: A workflow diagram illustrating the two-step synthesis of this compound.

Reductive Amination Mechanism

Reductive_Amination Ketone 1-(4-Methyl-1H-pyrazol-1-yl)propan-2-one Imine Imine Intermediate Ketone->Imine + NH₃ - H₂O Ammonia Ammonia (from NH₄OAc) Amine This compound Imine->Amine + [H⁻] (from NaBH₃CN) ReducingAgent NaBH₃CN (Hydride Source)

Caption: The mechanism of the reductive amination of the intermediate ketone to the final primary amine product.

References

practical applications of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Aminopyrazole Derivatives as Kinase Inhibitors

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Aminopyrazole derivatives, in particular, have emerged as a versatile class of compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4][5] A significant application of these compounds is in the development of protein kinase inhibitors.[2][4][6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, making them important therapeutic targets.[7] This document provides an overview of the practical applications of a representative aminopyrazole compound as a kinase inhibitor, including its biological activity, experimental protocols for its evaluation, and its putative mechanism of action.

While the specific compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine is a potential building block for more complex molecules, this application note will focus on a representative aminopyrazole kinase inhibitor, herein referred to as Compound X , to illustrate the medicinal chemistry applications of this class of molecules.

Biological Activity of Compound X

Compound X is a potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in neuronal apoptosis and inflammatory responses.[8] Inhibition of JNK3 is a promising therapeutic strategy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The inhibitory activity of Compound X and a related analogue against JNK3 and the closely related p38 kinase are summarized in the table below. The data is representative of aminopyrazole-based kinase inhibitors.[1][8]

CompoundTargetIC50 (nM)Selectivity (fold) vs. p38Cell-based Potency (µM)
Compound X JNK37>2800~1
p38>20,000
Analogue AJNK3120.25Not reported
p383

Experimental Protocols

JNK3 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of Compound X against JNK3.

Materials:

  • Recombinant human JNK3 enzyme

  • ATP (Adenosine triphosphate)

  • Biotinylated ATF-2 (Activating Transcription Factor 2) substrate peptide

  • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Compound X (dissolved in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phospho-ATF-2 antibody

  • Time-Resolved Fluorescence (TRF) reader

Procedure:

  • Prepare a serial dilution of Compound X in DMSO. Further dilute the compounds in assay buffer.

  • Add the diluted compounds to the wells of a streptavidin-coated microplate.

  • Add the JNK3 enzyme and the biotinylated ATF-2 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the Europium-labeled anti-phospho-ATF-2 antibody.

  • Incubate for 60 minutes to allow for antibody binding.

  • Wash the plate to remove unbound reagents.

  • Read the time-resolved fluorescence signal on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of Compound X and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Steps cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Compound Dilution Add_Compound Add Compound to Plate Compound_Dilution->Add_Compound Reagent_Prep Reagent Preparation (Enzyme, Substrate, ATP) Add_Reagents Add Enzyme & Substrate Reagent_Prep->Add_Reagents Add_Compound->Add_Reagents Start_Reaction Initiate with ATP Add_Reagents->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Add_Antibody Add Detection Antibody Stop_Reaction->Add_Antibody Incubate_Detection Incubate Add_Antibody->Incubate_Detection Wash_Plate Wash Plate Incubate_Detection->Wash_Plate Read_Signal Read TRF Signal Wash_Plate->Read_Signal Calculate_Inhibition Calculate % Inhibition Read_Signal->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

JNK3 Kinase Inhibition Assay Workflow
Cellular Assay for JNK3 Inhibition

This protocol outlines a method to assess the ability of Compound X to inhibit JNK3 activity within a cellular context.

Materials:

  • A suitable cell line (e.g., HEK293T cells)

  • Cell culture medium and supplements

  • Transfection reagent

  • Plasmids encoding a JNK pathway-specific reporter (e.g., c-Jun-luciferase) and a constitutively active upstream kinase (e.g., MKK7)

  • Compound X

  • Lysis buffer

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the c-Jun-luciferase reporter plasmid and the MKK7 expression plasmid.

  • After 24 hours, treat the cells with various concentrations of Compound X for 1-2 hours.

  • Lyse the cells using a suitable lysis buffer.

  • Transfer the cell lysate to a white-walled microplate.

  • Add the luciferase assay reagent to each well.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition of luciferase activity for each concentration of Compound X and determine the cellular IC50 value.

Mechanism of Action and Signaling Pathway

Compound X acts as an ATP-competitive inhibitor of JNK3. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates, such as the transcription factor c-Jun.[8] The planar nature of the aminopyrazole scaffold allows it to fit snugly into the active site of JNK3.[8] By inhibiting the JNK signaling pathway, Compound X can prevent the activation of pro-apoptotic and pro-inflammatory genes.

G Stress_Stimuli Stress Stimuli MKK7 MKK7 (Upstream Kinase) Stress_Stimuli->MKK7 activates JNK3 JNK3 MKK7->JNK3 phosphorylates (activates) cJun c-Jun JNK3->cJun phosphorylates (activates) Apoptosis_Inflammation Apoptosis & Inflammation cJun->Apoptosis_Inflammation promotes Compound_X Compound X Compound_X->JNK3 inhibits

Inhibition of the JNK3 Signaling Pathway by Compound X

Conclusion

Aminopyrazole derivatives, exemplified by the representative Compound X, are a valuable class of molecules in medicinal chemistry, particularly for the development of kinase inhibitors. Their favorable structural features allow for potent and selective inhibition of key therapeutic targets like JNK3. The protocols and data presented here provide a framework for the evaluation of such compounds and highlight their potential for the treatment of various diseases. Further optimization of this scaffold could lead to the discovery of novel and effective therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Q1: My crude product contains two isomers that are difficult to separate. How can I resolve this?

A1: A common challenge in the synthesis of substituted pyrazoles is the formation of regioisomers. The alkylation of 4-methyl-1H-pyrazole can result in both N1 and N2 substitution, leading to a mixture of products.[1][2] The separation of these isomers can often be achieved using silica gel column chromatography.[1][3] The polarity of the eluent system is critical and may require careful optimization. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Q2: I am having trouble removing unreacted starting materials from my product. What is the best approach?

A2: Unreacted starting materials, such as 4-methyl-1H-pyrazole and the alkylating agent, can often be removed with a combination of techniques. An initial acid-base extraction can be effective. Since your product is an amine, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. After separation, the aqueous layer can be basified and the product re-extracted into an organic solvent. Any remaining impurities can then be removed by column chromatography.

Q3: My purified product appears to be a racemic mixture. How can I separate the enantiomers?

A3: As this compound is a chiral compound, its synthesis will typically result in a racemic mixture. The separation of enantiomers, a process known as chiral resolution, can be achieved through several methods. Chiral High-Performance Liquid Chromatography (HPLC) is a common analytical and preparative technique for separating enantiomers.[4][] Another approach is through diastereomeric salt formation, where the racemic amine is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.

Q4: I am observing significant product loss during purification. What are the possible causes and solutions?

A4: Product loss during purification can occur at several stages. During extractions, ensure the pH of the aqueous layer is appropriate to fully protonate or deprotonate the amine for efficient phase transfer. When performing column chromatography, deactivation of the silica gel with a small amount of a suitable amine, like triethylamine, in the eluent can prevent the product from irreversibly adsorbing to the acidic silica. If using distillation, be mindful of the product's thermal stability to avoid degradation.

Data Presentation

The following table provides an illustrative comparison of different purification methods for removing a common regioisomeric impurity from this compound. Please note, this data is hypothetical and intended for illustrative purposes only.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Considerations
Silica Gel Chromatography 85>9875Requires careful solvent system optimization.
Fractional Distillation 859560Dependent on a significant boiling point difference.
Crystallization 859250Requires finding a suitable solvent system.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Crystallization
  • Solvent Selection: Identify a suitable solvent or solvent mixture in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Visualizations

Purification Workflow Diagram

Purification Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure Pure Product Chromatography->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic Diagram

Troubleshooting Logic start Purification Issue? isomers Isomeric Impurities Present? start->isomers start_mat Starting Materials Remain? start->start_mat low_yield Low Yield? start->low_yield isomers->start_mat No opt_chrom Optimize Chromatography isomers->opt_chrom Yes start_mat->low_yield No acid_base Perform Acid-Base Extraction start_mat->acid_base Yes check_ph Check pH during Extraction low_yield->check_ph Yes deactivate_silica Deactivate Silica Gel low_yield->deactivate_silica Also consider

References

Technical Support Center: Optimizing Dosage of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of the novel compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. The following troubleshooting guides and FAQs address common challenges encountered during preclinical animal studies.

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting dose for this compound in my animal model?

A1: For a novel compound without established in vivo data, determining the starting dose is a multi-step process. It is crucial to begin with a thorough literature review for structurally similar pyrazole-based compounds to find any available toxicity or efficacy data that can provide a preliminary therapeutic window.[1][2][3] If no data is available, in vitro cytotoxicity assays (e.g., MTT or LDH assays) on relevant cell lines can help determine the concentration at which the compound becomes toxic. This in vitro data can then be cautiously extrapolated to an in vivo starting dose, often beginning with doses significantly lower than the cytotoxic concentration. A common approach is to perform a dose-ranging study, starting with a low dose (e.g., 1-5 mg/kg) and escalating until a biological response or signs of toxicity are observed.[4][5]

Q2: What is the most appropriate vehicle for administering this compound?

A2: The choice of vehicle is critical and depends on the physicochemical properties of this compound, particularly its solubility. For many research compounds, a common initial approach is to create a stock solution in a solvent like DMSO and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS).[6] It is imperative to keep the final concentration of the organic solvent (e.g., DMSO) to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.[7] Other potential vehicles include polyethylene glycol (PEG), cyclodextrins, or corn oil, depending on the compound's lipophilicity.[7][8] Always conduct a small-scale solubility test before preparing a large batch for animal administration.[6]

Q3: Which route of administration should I choose?

A3: The route of administration (e.g., intravenous, intraperitoneal, oral, subcutaneous) depends on the experimental goals.

  • Intravenous (IV): Provides 100% bioavailability and is often used in early pharmacokinetic (PK) studies to understand the compound's distribution and clearance without the variable of absorption.[8]

  • Intraperitoneal (IP): Commonly used for systemic delivery in small animals like mice and rats. It allows for rapid absorption into the bloodstream.

  • Oral (PO): Necessary if you are developing an orally administered therapeutic. This route will provide crucial information on oral bioavailability.

  • Subcutaneous (SC): Often results in slower, more sustained absorption compared to IP or IV routes.

Your choice should align with the intended clinical application and the specific questions your study aims to answer.

Q4: How can I convert a dose from one animal species to another or to a Human Equivalent Dose (HED)?

A4: Dose conversion between species should not be based on body weight alone. The most accepted method uses Body Surface Area (BSA) scaling.[9] The FDA provides guidance and conversion factors (Km) to calculate the Human Equivalent Dose (HED) from animal doses. The general formula is:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km)

These factors are standardized for different species (e.g., mouse, rat, dog, human).[9]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution during formulation or upon injection.

  • Possible Cause: Poor solubility in the chosen vehicle.

  • Troubleshooting Steps:

    • Check pH: The solubility of amine-containing compounds can be highly pH-dependent. Adjusting the pH of the vehicle may improve solubility. Ensure the final pH is within a physiologically acceptable range (typically pH 6.5-8.0 for injections).[6][7]

    • Use a Co-solvent System: If a single vehicle is insufficient, a co-solvent system may be necessary. For example, dissolve the compound in a small amount of DMSO or ethanol first, then slowly add it to your primary vehicle (e.g., saline with Tween 80) while vortexing.[7]

    • Gentle Warming or Sonication: Applying gentle heat or using a sonicator can help dissolve the compound.[7] However, be cautious as this may degrade heat-sensitive molecules. Always check for stability afterward.

    • Prepare Fresh: It is best practice to prepare formulations fresh on the day of use to minimize precipitation and degradation issues.[7]

Issue 2: Animals show signs of distress or adverse reactions immediately after injection (e.g., irritation, lethargy, seizures).

  • Possible Cause 1: Vehicle-induced toxicity.

  • Troubleshooting Steps:

    • Administer a "vehicle-only" control group of animals. If these animals show similar adverse reactions, the vehicle is the likely cause.

    • Reduce the concentration of organic co-solvents (like DMSO).

    • Consider an alternative, more biocompatible vehicle system (e.g., cyclodextrin-based formulations).

  • Possible Cause 2: The dose is too high (acute toxicity).

  • Troubleshooting Steps:

    • Immediately reduce the dose for subsequent experiments. This indicates you have likely exceeded the Maximum Tolerated Dose (MTD).

    • Review your dose-ranging study design to include lower dose groups. The goal is to find a dose that elicits a therapeutic effect without unacceptable side effects.[4]

  • Possible Cause 3: Rapid injection or large injection volume.

  • Troubleshooting Steps:

    • Administer the injection more slowly, especially for the IV route.

    • Reduce the injection volume. For mice, the recommended maximum volume for a single site is ~100-200 µL for SC and ~200 µL for IP.[6] If a larger volume is needed, consider splitting it between multiple injection sites.[6]

Issue 3: No observable biological effect at the tested doses.

  • Possible Cause 1: The doses are too low.

  • Troubleshooting Steps:

    • Systematically increase the dose in subsequent cohorts until a biological effect is observed or signs of toxicity appear. This is the purpose of a dose-response study.

    • Ensure your analytical endpoint is sensitive enough to detect subtle changes.

  • Possible Cause 2: Poor bioavailability or rapid metabolism.

  • Troubleshooting Steps:

    • Conduct a pharmacokinetic (PK) study to measure the concentration of the compound in the plasma over time. This will reveal how much of the drug is reaching the systemic circulation and how quickly it is being eliminated.

    • If oral bioavailability is low, consider a different route of administration for efficacy studies or work on reformulating the compound to improve absorption.

Data Presentation

Table 1: Example Dose-Ranging and Tolerability Study Summary
Dose Group (mg/kg, IP)Number of AnimalsBody Weight Change (Day 7 vs. Day 0)Clinical ObservationsSerum Biomarker X (% Change)
Vehicle Control5+1.5%Normal activity, no adverse signs-2%
15+1.2%Normal activity, no adverse signs+15%
55+0.8%Normal activity, no adverse signs+45%
105-2.5%Mild, transient lethargy post-injection+80%
255-8.0%Significant lethargy, ruffled fur+120% (2 animals euthanized)
Table 2: Example Pharmacokinetic Parameters in Rats (10 mg/kg, IV vs. PO)
RouteCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)T1/2 (h)Bioavailability (F%)
IV 12500.0835002.5100%
PO 3501.014002.840%

Experimental Protocols

Protocol: Dose-Ranging Study for this compound in Mice
  • Animal Model: Select the appropriate mouse strain, age, and sex for your research question (e.g., male C57BL/6 mice, 8-10 weeks old). Allow animals to acclimate for at least one week before the experiment.

  • Dose Group Selection: Based on in vitro data or literature on similar compounds, select a range of 3-5 doses. For example: 1, 5, 10, and 25 mg/kg. Include a vehicle-only control group. Assign animals randomly to each group (n=5 per group is a common starting point).

  • Formulation Preparation:

    • Calculate the required amount of compound for the highest dose and concentration needed.[10][11][12]

    • Prepare a stock solution by dissolving the compound in a minimal amount of a suitable solvent (e.g., DMSO).

    • Prepare the final dosing solutions by diluting the stock with the primary vehicle (e.g., sterile saline) to the desired concentrations. Ensure the final DMSO concentration is consistent across all groups, including the vehicle control.

  • Administration:

    • Record the body weight of each mouse immediately before dosing.

    • Calculate the exact volume to be administered to each mouse based on its weight (e.g., a standard volume of 10 mL/kg).[8]

    • Administer the compound via the chosen route (e.g., intraperitoneal injection).

  • Monitoring and Data Collection:

    • Observe animals continuously for the first few hours post-injection for any acute signs of toxicity (e.g., changes in posture, activity, breathing).

    • Monitor all animals daily for the duration of the study (e.g., 7 days) for clinical signs, changes in body weight, and food/water intake.

    • At the end of the study, collect blood samples for analysis of relevant biomarkers or pharmacokinetic measurements.

    • Perform necropsy and collect tissues for histopathological analysis if toxicity is suspected.

  • Data Analysis: Analyze the collected data (body weight, clinical scores, biomarker levels) to determine the Maximum Tolerated Dose (MTD) and identify a dose range that is both well-tolerated and biologically active for subsequent efficacy studies.

Mandatory Visualizations

experimental_workflow start Start: Novel Compound This compound lit_review Literature Review & In Vitro Cytotoxicity start->lit_review formulation Formulation Development & Solubility Testing lit_review->formulation dose_range Dose-Ranging & Tolerability Study (MTD) formulation->dose_range pk_study Pharmacokinetic (PK) Study (IV and PO) dose_range->pk_study Select Tolerated Doses pd_study Pharmacodynamic (PD) Study (Biomarker Analysis) dose_range->pd_study pk_study->pd_study Correlate Exposure with Effect efficacy_study Efficacy Study in Disease Model pd_study->efficacy_study Select Biologically Active Doses end Optimized Dose Identified efficacy_study->end

Caption: Workflow for In Vivo Dosage Optimization.

troubleshooting_tree issue Adverse Event Observed Post-Injection vehicle_control Run Vehicle-Only Control Group issue->vehicle_control vehicle_issue Is Adverse Event Present in Control? vehicle_control->vehicle_issue reformulate Solution: Reformulate (e.g., lower DMSO) vehicle_issue->reformulate  Yes dose_issue Possible Cause: Acute Drug Toxicity vehicle_issue->dose_issue No   reduce_dose Solution: Reduce Dose for Next Cohort dose_issue->reduce_dose

Caption: Decision Tree for Troubleshooting Adverse Events.

signaling_pathway compound This compound (Hypothetical Agonist) receptor Target Receptor 'X' compound->receptor Binds enzyme_a Enzyme A (Activated) receptor->enzyme_a kinase_b Kinase B (Phosphorylated) enzyme_a->kinase_b tf Transcription Factor Y (Nuclear Translocation) kinase_b->tf response Cellular Response (e.g., Anti-inflammatory Gene Expression) tf->response

References

troubleshooting 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. The information provided is intended to help users identify and resolve potential instability issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: As a secondary amine, the compound is basic and its stability can be pH-dependent. Extreme pH values (highly acidic or alkaline) may promote degradation.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the secondary amine and potentially the pyrazole ring.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

Q2: What are the visual indicators of degradation of a this compound solution?

A2: Visual signs of degradation may include a change in the color of the solution (e.g., turning yellow or brown), the formation of precipitates, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or lower for long-term storage).

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Container: Use tightly sealed, appropriate containers to prevent solvent evaporation and exposure to air.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of the solution should be monitored using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of the remaining active compound.

Troubleshooting Guides

Issue 1: I am observing a loss of potency or inconsistent results in my bioassays.

This could be due to the degradation of this compound in your stock or working solutions.

Possible Cause Troubleshooting Action
Improper Storage Verify that your solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers.
Solution Age Prepare fresh stock and working solutions. Avoid using old solutions, especially if they have been stored at room temperature or exposed to light.
pH of the Medium Check the pH of your assay buffer or vehicle. If it is highly acidic or basic, consider adjusting it to a more neutral pH if your experimental conditions allow.
Contamination Ensure that your solvents and buffers are free from oxidizing agents or other contaminants. Use high-purity solvents.

Issue 2: I am seeing unexpected peaks in my HPLC chromatogram.

The appearance of new peaks in your chromatogram is a strong indication of degradation.

Possible Cause Troubleshooting Action
Degradation The new peaks are likely degradation products. To confirm, you can perform a forced degradation study (see Experimental Protocols section) to see if the peaks increase under stress conditions (acid, base, heat, oxidation, light).
Sample Matrix Effects If the sample is in a complex matrix, some components may co-elute with your compound of interest or appear as new peaks. Analyze a blank matrix to rule this out.
Carryover Ensure your HPLC system is properly washed between injections to avoid carryover from previous samples.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions. This data is illustrative and should be confirmed by experimental studies.

Condition Parameter Value Observed Degradation after 24h (%)
pH 3 (0.1 N HCl)Room Temp15%
7 (Phosphate Buffer)Room Temp< 2%
10 (0.01 N NaOH)Room Temp8%
Temperature 4 °CpH 7< 1%
25 °C (Room Temp)pH 72%
50 °CpH 725%
Oxidation 3% H₂O₂Room Temp, pH 740%
Light UV Light (254 nm)Room Temp, pH 718%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • HPLC Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a validated HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for monitoring the stability of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

cluster_Degradation Hypothetical Degradation Pathway Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis N_Oxide N-Oxide Derivative Oxidation->N_Oxide Dealkylation Dealkylated Amine Oxidation->Dealkylation RingOpening Pyrazole Ring-Opened Products Hydrolysis->RingOpening RadicalProducts Radical-Mediated Products Photolysis->RadicalProducts cluster_Workflow Experimental Workflow for Stability Study PrepStock Prepare Stock Solution (1 mg/mL) ApplyStress Apply Stress Conditions (Acid, Base, Heat, etc.) PrepStock->ApplyStress SamplePrep Sample Preparation (Neutralize, Dilute) ApplyStress->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC DataAnalysis Data Analysis (Peak Purity, % Degradation) HPLC->DataAnalysis Report Generate Stability Report DataAnalysis->Report

how to prevent degradation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

Q2: How should I store the solid form of this compound for long-term stability?

A2: For long-term storage, the solid compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere, such as argon or nitrogen.[1][6][7] It is recommended to store it at a low temperature, typically -20°C.[8]

Q3: What is the recommended procedure for storing solutions of this compound?

A3: Solutions of this compound should be prepared in a dry, deoxygenated solvent. Store solutions in airtight containers, protected from light, and at a low temperature (-20°C or -80°C).[8] Purging the container with an inert gas before sealing is also recommended.[7]

Q4: Can I store this compound in a standard laboratory freezer?

A4: While a standard freezer is better than room temperature, for optimal long-term stability, a freezer capable of maintaining -20°C is recommended for the solid. For solutions, -80°C is preferable.[8] Ensure the container is well-sealed to prevent moisture ingress, which can be a problem in standard freezers.[6]

Q5: Are there any materials or chemicals that are incompatible with this compound?

A5: Avoid storing this compound in proximity to strong oxidizing agents, strong acids, and aldehydes or ketones, as these can react with the primary amine group.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid (e.g., yellowing) Oxidation of the primary amine group.[5]Discard the sample and obtain a fresh batch. Ensure future storage is under an inert atmosphere.[4]
Clumping of the solid material Moisture absorption.Dry the material under a high vacuum. For future storage, use a desiccator or ensure the container is tightly sealed with parafilm.
Reduced potency or unexpected results in experiments Degradation of the compound.Confirm the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). Review storage procedures to ensure they align with best practices.
Cloudiness or precipitation in solutions Poor solubility at low temperatures or degradation leading to insoluble products.Allow the solution to warm to room temperature to see if the precipitate redissolves. If it does not, it may be a degradation product, and a fresh solution should be prepared.

Experimental Protocols

Protocol for Long-Term Storage of Solid Compound
  • Place the solid this compound in a clean, dry amber glass vial.

  • Transfer the vial to a glove box or use a Schlenk line to create an inert atmosphere.[2]

  • Backfill the vial with dry argon or nitrogen gas.

  • Tightly seal the vial with a cap that has a chemically resistant liner.

  • For extra protection, wrap the cap with parafilm.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a freezer at -20°C.[8]

Protocol for Stability Testing
  • Prepare several small, identical samples of the compound in amber vials.

  • Expose each sample to a different stress condition (e.g., elevated temperature, UV light, ambient air, high humidity).

  • Include a control sample stored under ideal conditions (inert atmosphere, -20°C, dark).

  • At specified time points, analyze the samples and the control using a suitable analytical method like HPLC to quantify the remaining parent compound and identify any degradation products.

Visualizations

cluster_storage Storage Troubleshooting Workflow start Degradation Suspected check_appearance Visual Inspection: Discoloration or Clumping? start->check_appearance check_purity Analytical Check: Confirm Purity (e.g., HPLC)? check_appearance->check_purity No discard Discard and Reorder check_appearance->discard Yes review_storage Review Storage Conditions check_purity->review_storage Purity Decreased implement_changes Implement Correct Storage Procedures check_purity->implement_changes Purity OK is_inert Inert Atmosphere? review_storage->is_inert is_dark Stored in Dark? is_inert->is_dark Yes is_inert->implement_changes No is_cold Low Temperature? is_dark->is_cold Yes is_dark->implement_changes No is_cold->discard Yes, but still degraded is_cold->implement_changes No

Caption: Troubleshooting workflow for suspected degradation of this compound.

cluster_pathways Potential Degradation Pathways parent This compound oxidation Oxidation Products (e.g., imine, oxime) parent->oxidation O2 (Air) photodegradation Photolytic Products parent->photodegradation Light (UV) hydrolysis Hydrolytic Products (if moisture is present) parent->hydrolysis H2O (Moisture)

Caption: Potential degradation pathways for this compound.

References

common pitfalls in the synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine analogs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(Pyrazol-1-yl)propan-2-amine Analogs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and its analogs. The guidance focuses on overcoming common pitfalls, including challenges with regioselectivity, side reactions, and stereocontrol.

General Synthetic Workflow

The synthesis of 1-(pyrazol-1-yl)propan-2-amine analogs typically follows a two-step sequence. The first step involves the N-alkylation of a substituted pyrazole with a suitable three-carbon electrophile (e.g., a haloketone). The second, and often more challenging, step is the conversion of the resulting ketone intermediate to the desired primary amine via reductive amination.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reductive Amination Pyrazole Substituted Pyrazole Ketone 1-(Pyrazol-1-yl)propan-2-one Intermediate Pyrazole->Ketone Base, Solvent Propanone 1-halo-propan-2-one Propanone->Ketone Ketone2 1-(Pyrazol-1-yl)propan-2-one Intermediate FinalProduct Target Amine: 1-(Pyrazol-1-yl)propan-2-amine Ketone2->FinalProduct Reducing Agent (e.g., NaBH3CN, H2/Catalyst, Biocatalyst) AmineSource Amine Source (e.g., NH4OAc, NH3) AmineSource->FinalProduct

Caption: General two-step synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing analogs of this compound?

The primary challenges are twofold:

  • Regioselectivity during N-alkylation: For analogs involving unsymmetrically substituted pyrazole rings (e.g., 3-methyl-1H-pyrazole), alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1 and N2 regioisomers that are often difficult to separate.[1]

  • Stereocontrol during reductive amination: The final product contains a chiral center. Achieving high enantioselectivity to isolate the desired stereoisomer is a common hurdle, particularly with traditional chemical reduction methods.

Q2: How do reaction conditions influence the N1 vs. N2 alkylation of unsymmetrical pyrazoles?

The regiochemical outcome is a delicate balance of steric effects, electronic effects, and reaction conditions.[1]

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1]

  • Reaction Conditions: The choice of base and solvent system is critical. For instance, combinations like sodium hydride (NaH) in THF or potassium carbonate (K2CO3) in DMSO often favor N1-alkylation.[1]

Q3: What are the common methods for the reductive amination step?

Common methods include one-pot reactions with a reducing agent and an ammonia source. Popular reducing agents are sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation. More recently, biocatalytic methods using amine dehydrogenases (AmDHs) have emerged as a superior alternative for producing chiral amines with high enantiomeric excess.[2][3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in N-Alkylation (for Unsymmetrical Analogs)

Symptom: You observe a mixture of N1 and N2 alkylated isomers in your crude product by ¹H NMR or LC-MS analysis.

G Start Mixture of N1/N2 Isomers Observed Q1 Is the pyrazole C5 substituent bulky? Start->Q1 A1_Yes Steric hindrance is likely directing to N1. Is N2 desired? Q1->A1_Yes Yes A1_No Regioselectivity is governed by electronics/conditions. Review Base/Solvent. Q1->A1_No No A2_Yes Consider alternative synthetic route or protecting groups. A1_Yes->A2_Yes Yes A2_No Optimize conditions to maximize N1 product. A1_Yes->A2_No No Solution Modify Base/Solvent. Try K2CO3 in DMF or NaH in THF for N1 selectivity. A1_No->Solution

Caption: Troubleshooting logic for N-alkylation regioselectivity.

Possible Causes & Solutions:

  • Cause: The electronic and steric properties of the two pyrazole nitrogens are too similar under the chosen reaction conditions.

  • Solution 1 (Modify Base/Solvent): The choice of base and solvent can significantly influence the ionic character of the pyrazole anion and thus the site of alkylation. Softer bases and polar aprotic solvents often favor alkylation at the more sterically accessible N1 position. Refer to Table 1 for guidance.

  • Solution 2 (Change Alkylating Agent): A bulkier alkylating agent can increase the steric demand and favor alkylation at the less hindered nitrogen.

  • Solution 3 (Alternative Route): For particularly stubborn cases, consider a synthetic strategy that builds the pyrazole ring with the desired side chain already in place, such as the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4]

Pyrazole SubstituentBaseSolventN1:N2 Ratio (Approx.)Typical Yield (%)
3-CF₃K₂CO₃MeCN1:185
3-CF₃-5-MeK₂CO₃MeCN>95:5 (N1 favored)90
3-PhenylNaHTHF>90:10 (N1 favored)75
3-PhenylCs₂CO₃DMF>95:5 (N1 favored)88
Data is representative and compiled from typical outcomes in pyrazole chemistry literature.[1][5][6]
Problem 2: Incomplete Reaction or Low Yield in Reductive Amination

Symptom: TLC or LC-MS analysis shows a significant amount of the ketone intermediate remaining after the reaction.

Possible Causes & Solutions:

  • Cause (Inactive Reagents): The reducing agent (e.g., NaBH₃CN) may have degraded, or the ammonia source (e.g., ammonium acetate) may be of poor quality.

  • Solution: Use freshly opened or properly stored reagents. For biocatalytic reactions, ensure the enzyme and any cofactors (e.g., NAD(P)H) are active.[2]

  • Cause (Suboptimal pH): Imine formation is pH-dependent. The pH must be low enough to protonate the hydroxyl intermediate but high enough to have sufficient free amine for the initial nucleophilic attack. The optimal range is typically pH 6-9.

  • Solution: Buffer the reaction mixture. For NaBH₃CN, a buffer of pH ~6-7 is often effective.

  • Cause (Reversibility): Imine formation is a reversible reaction.

  • Solution: Use a large excess of the amine source (e.g., 5-10 equivalents of ammonium acetate) to push the equilibrium towards the imine.

Problem 3: Low Enantioselectivity for the Chiral Amine Product

Symptom: Chiral HPLC analysis reveals a racemic or nearly racemic mixture of the two amine enantiomers.

G Ketone 1-(Pyrazol-1-yl)propan-2-one Imine Chiral Sulfinylimine Intermediate Ketone->Imine Auxiliary (R)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Reduction Stereoselective Reduction (e.g., NaBH4) Imine->Reduction Deprotection Acidic Cleavage (e.g., HCl) Reduction->Deprotection Product Enantiopure (S)-Amine Deprotection->Product

Caption: Chiral amine synthesis using a sulfinamide auxiliary.

Possible Causes & Solutions:

  • Cause (Achiral Reduction): Standard reducing agents like NaBH₄ or NaBH₃CN are not stereoselective and will produce a racemic mixture.

  • Solution 1 (Chiral Auxiliary): Employ a chiral auxiliary, such as (R)- or (S)-tert-butanesulfinamide.[7] The auxiliary condenses with the ketone to form a chiral sulfinylimine intermediate. Subsequent reduction is directed by the bulky sulfinyl group, leading to high diastereoselectivity. The auxiliary can then be removed under acidic conditions.[7]

  • Solution 2 (Biocatalysis): Use an amine dehydrogenase (AmDH) or a transaminase (ATA). These enzymes are highly stereoselective and can deliver the desired amine with very high enantiomeric excess (>99% ee).[2] This approach is also environmentally friendly.

MethodKey Reagent(s)Typical Yield (%)Enantiomeric Excess (ee) (%)
Standard Reductive AminationNaBH₃CN, NH₄OAc60-850 (Racemic)
Chiral Auxiliary(R)-tert-Butanesulfinamide, NaBH₄70-90>95
Biocatalytic (AmDH)Amine Dehydrogenase, GDH, NADP⁺, Glucose85-97>99
Data is representative and based on literature for similar substrates.[2][7]

Experimental Protocols

Protocol 1: N-Alkylation of 4-Methyl-1H-pyrazole
  • To a stirred solution of 4-methyl-1H-pyrazole (1.0 eq) in dry dimethylformamide (DMF, 0.5 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-chloro-2-propanone (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride
  • Dissolve the 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one intermediate (1.0 eq) in methanol (0.2 M).

  • Add ammonium acetate (NH₄OAc, 7.0 eq) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a minimal amount of methanol and add it dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Quench the reaction carefully by adding 1 M HCl until the pH is ~2 to destroy excess borohydride.

  • Basify the solution to pH >10 with 3 M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the racemic amine.

Protocol 3: Biocatalytic Reductive Amination with an Amine Dehydrogenase (AmDH)

This protocol is a general guideline and requires optimization for specific enzymes.

  • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.5).

  • In the buffer, dissolve the ketone substrate (1.0 eq, e.g., 50 mM), NADP⁺ (0.01 eq), and a sacrificial co-substrate for cofactor recycling, such as glucose (1.2 eq).

  • Add the glucose dehydrogenase (GDH) for cofactor recycling (e.g., 5 U/mL).

  • Initiate the reaction by adding the purified Amine Dehydrogenase (e.g., MsmeAmDH, 1 mg/mL).[2]

  • Add the amine source (e.g., 2 M ammonium chloride, adjusted to the reaction pH).

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring conversion by HPLC.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to >10.

  • Separate the organic layer, and extract the aqueous layer twice more.

  • Combine organic layers, dry, and concentrate to yield the enantiopure amine.[2]

References

refining analytical methods for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the quantification of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based stationary phase. Here are several strategies to troubleshoot and improve peak shape:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a critical role. Operating at a low pH (e.g., pH 2-3) will ensure that the analyte is fully protonated and minimizes interactions with silanol groups. Conversely, a high pH (e.g., pH > 8) can suppress the ionization of silanols, but care must be taken to use a pH-stable column.

  • Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and improve peak symmetry.

  • Column Selection: Employing a column with a highly inert stationary phase and end-capping can significantly reduce peak tailing. Modern columns designed for the analysis of basic compounds are often a good choice.

  • Sample Solvent: Ensure the sample solvent is compatible with the mobile phase. Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Question: I am observing peak fronting for my analyte. What could be the cause?

Answer: Peak fronting is less common than tailing for basic compounds but can occur due to:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase. Try diluting the sample and re-injecting.

  • Column Degradation: A void at the column inlet or a damaged stationary phase can lead to non-uniform flow and peak fronting. This may require column replacement.[1]

Issue 2: Retention Time Variability

Question: The retention time for my analyte is shifting between injections. What should I investigate?

Answer: Retention time instability can compromise the reliability of your quantitative data. Common causes include:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase and ensure accurate mixing of solvents.

  • Temperature Fluctuations: Variations in column temperature can affect retention. Using a column oven is highly recommended to maintain a stable temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and, consequently, retention time variability.

Issue 3: Low Sensitivity or No Peak Detected

Question: I am not seeing a peak for my analyte, or the signal is very weak. What are the possible reasons?

Answer: Low sensitivity can be frustrating. Here are some troubleshooting steps:

  • Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength for this compound. A wavelength scan of the analyte can help determine the optimal detection wavelength.

  • Sample Preparation: The analyte may be present at a concentration below the limit of detection (LOD) of the method. Consider concentrating the sample or using a more sensitive analytical technique like mass spectrometry (MS).

  • Injection Issues: A clogged injector or an incompletely filled sample loop can lead to no or a very small amount of sample being introduced into the system.

  • LC-MS/MS Optimization: If using mass spectrometry, ensure that the ionization source parameters (e.g., capillary voltage, gas flows, temperature) and MS parameters (e.g., collision energy) are optimized for your analyte.[2][3]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of pyrazole derivatives and chiral amines using HPLC-UV and LC-MS/MS. These values are provided as a general reference and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters for Pyrazole Derivatives

ParameterTypical Range
Linearity (r²)> 0.998
Limit of Detection (LOD)0.2 - 4 µg/mL
Limit of Quantification (LOQ)0.5 - 15 µg/mL
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

Data compiled from analogous compounds in the literature.[4][5][6][7]

Table 2: LC-MS/MS Method Validation Parameters for Chiral Amines

ParameterTypical Range
Linearity (r²)> 0.999
Limit of Detection (LOD)Sub ng/mL to low ng/mL
Limit of Quantification (LOQ)Low ng/mL
Accuracy (% Recovery)83.7% - 107.2%
Precision (% RSD)< 15%

Data compiled from analogous compounds in the literature.[8][9][10]

Experimental Protocols

1. Sample Preparation for Quantification in a Pharmaceutical Formulation

This protocol describes a general procedure for preparing a sample of this compound from a solid dosage form for HPLC analysis.

  • Sample Weighing: Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to a target concentration of the active ingredient.

  • Dissolution: Transfer the weighed powder to a suitable volumetric flask. Add a diluent (e.g., a mixture of acetonitrile and water) to dissolve the analyte. The choice of diluent should be compatible with the mobile phase.

  • Sonication and Mixing: Sonicate the flask for 15-20 minutes to ensure complete dissolution of the analyte. Allow the solution to cool to room temperature and then dilute to the mark with the diluent. Mix thoroughly.

  • Filtration: Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilution (if necessary): If the initial concentration is too high, perform a further dilution with the mobile phase to bring the analyte concentration within the linear range of the calibration curve.

2. Chiral HPLC-UV Method for Enantiomeric Purity

This protocol outlines a general method for the chiral separation of this compound enantiomers.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® or Chiralcel®.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). For basic amines, the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve peak shape and resolution.[11]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

  • Detection: UV detection at a suitable wavelength.

  • Injection Volume: 10-20 µL.

  • Method Development: The optimal mobile phase composition and modifier concentration will need to be determined empirically to achieve baseline separation of the enantiomers.[12]

3. LC-MS/MS Method for Quantification in a Biological Matrix

This protocol provides a general framework for the sensitive quantification of this compound in a biological matrix like plasma.

  • Sample Pre-treatment:

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins. Vortex and then centrifuge to separate the supernatant.

    • Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent to extract the analyte. The organic layer is then separated and evaporated to dryness.[13][14][15]

    • Solid-Phase Extraction (SPE): Pass the plasma sample through an SPE cartridge that retains the analyte. Wash the cartridge to remove interferences, and then elute the analyte with a suitable solvent.[14]

  • Chromatographic System: An LC system coupled to a tandem mass spectrometer (MS/MS).

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The transitions from the precursor ion (the protonated molecule [M+H]⁺) to specific product ions are monitored.[8]

  • Internal Standard: A stable isotope-labeled analog of the analyte is the ideal internal standard to correct for matrix effects and variations in sample processing and instrument response.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_processing Data Processing & Reporting Sample Sample Matrix (e.g., Pharmaceutical Formulation, Plasma) Extraction Extraction / Dissolution Sample->Extraction 1. Isolate Analyte Cleanup Filtration / Clean-up (e.g., SPE, LLE) Extraction->Cleanup 2. Remove Interferences HPLC HPLC / LC-MS/MS Analysis Cleanup->HPLC 3. Inject Sample Data Data Acquisition HPLC->Data 4. Detect Analyte Integration Peak Integration & Quantification Data->Integration 5. Process Chromatogram Report Final Report Integration->Report 6. Generate Results

Caption: General experimental workflow for the quantification of this compound.

Troubleshooting_Logic cluster_investigation Initial Investigation cluster_solutions Potential Solutions Problem Chromatographic Problem Identified (e.g., Poor Peak Shape, RT Shift) CheckMethod Review Method Parameters Problem->CheckMethod CheckSystem Inspect HPLC System Problem->CheckSystem CheckConsumables Examine Mobile Phase & Column Problem->CheckConsumables AdjustMP Adjust Mobile Phase (pH, Additives) CheckMethod->AdjustMP OptimizeTemp Optimize Column Temperature CheckMethod->OptimizeTemp ServiceSystem Service HPLC System (e.g., Change Seals, Check Valves) CheckSystem->ServiceSystem CheckConsumables->AdjustMP ReplaceColumn Replace Column CheckConsumables->ReplaceColumn Resolved Problem Resolved AdjustMP->Resolved OptimizeTemp->Resolved ReplaceColumn->Resolved ServiceSystem->Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

Chiral_Method_Development Start Start: Chiral Separation Required SelectCSP Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Start->SelectCSP InitialScreen Initial Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) SelectCSP->InitialScreen Evaluate Evaluate Resolution & Peak Shape InitialScreen->Evaluate Optimize Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->Optimize Partial Separation FinalMethod Final Validated Method Evaluate->FinalMethod Baseline Separation TryNewCSP Select a Different CSP Evaluate->TryNewCSP No Separation Optimize->Evaluate TryNewCSP->InitialScreen

Caption: A workflow for developing a chiral HPLC separation method.

References

protocol modifications for scaling up 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves a two-step process:

  • Knorr Pyrazole Synthesis: Reaction of 2-methyl-1,3-pentanedione with hydrazine to form 4-methyl-1H-pyrazole.

  • Alkylation and Amination: Alkylation of the pyrazole with a suitable propylene oxide equivalent followed by reductive amination or another amination method to introduce the amine group.

Q2: My Knorr pyrazole synthesis step is giving a low yield. What are the potential causes?

Low yields in Knorr pyrazole synthesis can often be attributed to several factors including the purity of starting materials, suboptimal reaction conditions, and side reactions.[1] Ensure your 1,3-dicarbonyl compound and hydrazine are pure, as impurities can lead to side reactions.[1] It's also recommended to use freshly opened or purified hydrazine, as it can degrade over time.[1] Monitoring the reaction with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2]

Q3: I am observing the formation of two regioisomers during the pyrazole synthesis. How can I improve regioselectivity?

The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[1] Adjusting the pH can be beneficial; acidic conditions may favor one isomer while basic conditions could favor the other.[1]

Q4: The reaction mixture for my pyrazole synthesis is turning dark. Is this normal and how can I minimize it?

Discoloration is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] If the reaction mixture becomes acidic, it may promote the formation of colored byproducts.[1] The addition of a mild base can sometimes lead to a cleaner reaction profile.[1]

Q5: What are the critical safety considerations when scaling up the synthesis of this compound?

When scaling up, it is crucial to understand the reaction's thermal profile. Exothermic reactions that are easily managed in the lab can become hazardous on a larger scale due to the reduced surface-area-to-volume ratio of larger reactors, which limits heat dissipation.[3] A lack of awareness of exothermic reactions is a major cause of accidents.[3] Therefore, performing reaction calorimetry is essential to ensure safe scale-up.[3] Also, be aware that prolonged reaction or distillation times at a larger scale can lead to product decomposition or side reactions.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Pyrazole Formation Incomplete reaction.Increase reaction time and/or temperature. Monitor progress by TLC or LC-MS.[2] Consider microwave-assisted synthesis to potentially improve yield and reduce time.[2]
Purity of starting materials.Ensure the purity of the 1,3-dicarbonyl compound and hydrazine. Impurities can cause side reactions.[1]
Suboptimal stoichiometry.A slight excess of hydrazine (1.0-1.2 equivalents) can help drive the reaction to completion.[1]
Formation of Regioisomers Use of unsymmetrical dicarbonyls.Modify reaction conditions such as solvent and pH to favor the formation of the desired isomer.[1] Steric hindrance on the hydrazine can also direct the reaction.[1]
Product Purity Issues Incomplete reaction or side reactions.Optimize reaction conditions to minimize byproducts.[2]
Inefficient purification.Recrystallization or column chromatography on silica gel are effective purification methods.[1]
Reaction Discoloration Formation of colored impurities.If using a hydrazine salt, adding a mild base like sodium acetate may help.[1] Purification of the final product by recrystallization can also remove colored impurities.[1]
Scale-Up Inconsistency Poor mixing or heat transfer.The mixing effect in a large reactor can differ from a lab flask, affecting selectivity and yield.[3] Ensure adequate agitation. The heat transfer area per unit volume is much smaller in large reactors, so careful control of temperature is critical.[3]
Raw material variability.Use industrial-grade raw materials that have been tested on a small scale first. Physical properties like particle size can also impact the reaction.[3]

Experimental Protocols

Step 1: Synthesis of 4-methyl-1H-pyrazole

This procedure is based on the Knorr pyrazole synthesis.

Materials:

  • 2-methyl-1,3-pentanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • To a stirred solution of 2-methyl-1,3-pentanedione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.[1]

  • Dry the product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography.[1]

Step 2: Synthesis of this compound

This step can be approached via reductive amination of a ketone intermediate.

Part A: Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

  • To a solution of 4-methyl-1H-pyrazole (1 equivalent) and a suitable base (e.g., potassium carbonate) in a solvent like acetone or DMF, add chloroacetone (1.1 equivalents).

  • Heat the mixture and monitor by TLC until the starting pyrazole is consumed.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Part B: Reductive Amination

  • Dissolve the 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (1 equivalent) in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride or catalytic hydrogenation (e.g., H2, Pd/C).

  • Stir the reaction at room temperature until the ketone is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction, adjust the pH to basic, and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final amine product, for instance, by distillation or by forming a salt and recrystallizing.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Knorr Pyrazole Synthesis cluster_1 Step 2: Alkylation & Amination 2-methyl-1,3-pentanedione 2-methyl-1,3-pentanedione Reaction1 Cyclocondensation 2-methyl-1,3-pentanedione->Reaction1 Hydrazine Hydrazine Hydrazine->Reaction1 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole Reaction1->4-methyl-1H-pyrazole Alkylation Alkylation 4-methyl-1H-pyrazole->Alkylation Chloroacetone Chloroacetone Chloroacetone->Alkylation Ketone_Intermediate 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one Alkylation->Ketone_Intermediate Reductive_Amination Reductive Amination Ketone_Intermediate->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield in Pyrazole Synthesis

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK PurifySM Purify/Replace Starting Materials PurityOK->PurifySM No CheckConditions Review Reaction Conditions PurityOK->CheckConditions Yes TempTimeOK Temperature/Time Optimal? CheckConditions->TempTimeOK IncreaseTempTime Increase Temp/Time Monitor by TLC/LC-MS TempTimeOK->IncreaseTempTime No CheckStoichiometry Verify Stoichiometry TempTimeOK->CheckStoichiometry Yes StoichiometryOK Slight Excess of Hydrazine Used? CheckStoichiometry->StoichiometryOK AdjustStoichiometry Adjust to 1.0-1.2 eq. of Hydrazine StoichiometryOK->AdjustStoichiometry No ConsiderSideReactions Investigate Side Reactions (e.g., regioisomers) StoichiometryOK->ConsiderSideReactions Yes

Caption: Troubleshooting low yield in Knorr pyrazole synthesis.

References

Validation & Comparative

comparing the efficacy of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine to similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for yielding compounds with a wide spectrum of biological activities. A significant number of pyrazole derivatives have been investigated and developed as potent anti-inflammatory agents, primarily through their action on cyclooxygenase (COX) enzymes. This guide provides a comparative overview of the efficacy of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and similar pyrazole-containing compounds, with a focus on their anti-inflammatory properties. Due to the limited publicly available data on the specific biological activity of this compound, this document serves as a comparative framework, utilizing data from well-established and investigational pyrazole derivatives to illustrate how such a comparison would be structured.

Introduction to Pyrazole Derivatives as Anti-Inflammatory Agents

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. A key pathway in the inflammatory cascade is the conversion of arachidonic acid to prostaglandins, catalyzed by COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is a primary target for anti-inflammatory drugs.[1][2] Pyrazole-containing compounds, such as the well-known drug Celecoxib, have been successfully developed as selective COX-2 inhibitors, offering anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][3][4]

This guide will compare our compound of interest, this compound (designated here as "Compound of Interest"), with the established drug Celecoxib and a representative novel investigational pyrazole derivative, referred to as "Compound X".

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo anti-inflammatory efficacy of the selected compounds. The data for the "Compound of Interest" is presented hypothetically for illustrative purposes, while the data for Celecoxib and "Compound X" are representative values from scientific literature.[5][6][7]

Compound In Vitro COX-1 Inhibition (IC50, µM) In Vitro COX-2 Inhibition (IC50, µM) COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) In Vivo Anti-inflammatory Activity (% Edema Inhibition)
Compound of Interest Data Not AvailableData Not AvailableData Not AvailableData Not Available
Celecoxib ~15~0.04~375~65% at 10 mg/kg
Compound X ~10~0.1~100~75% at 10 mg/kg

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are outlines of standard experimental protocols used to assess the anti-inflammatory properties of pyrazole derivatives.

1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of COX-1 and COX-2 enzymes (IC50).

  • Principle: This assay measures the enzymatic conversion of a substrate (e.g., arachidonic acid) to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes. The amount of PGE2 produced is quantified, typically using an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Purified human or ovine COX-1 and COX-2 enzymes are pre-incubated with various concentrations of the test compound or a vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

    • The reaction is terminated, and the concentration of PGE2 in each sample is determined using a competitive ELISA kit.

    • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

2. In Vivo Carrageenan-Induced Paw Edema Assay

  • Objective: To evaluate the acute anti-inflammatory activity of a test compound in a rodent model of inflammation.

  • Principle: The injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[5]

  • Procedure:

    • Animals (e.g., Wistar rats) are fasted overnight before the experiment.

    • The initial volume of the right hind paw of each animal is measured using a plethysmometer.

    • The test compound, a reference drug (e.g., Indomethacin or Celecoxib), or a vehicle control is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

    • The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme, which blocks the synthesis of pro-inflammatory prostaglandins. The following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow for evaluating novel anti-inflammatory compounds.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid releases COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2_Enzyme->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation mediates Pyrazole_Compound Pyrazole Compound (e.g., Celecoxib) Pyrazole_Compound->COX2_Enzyme Experimental_Workflow Compound_Synthesis Compound Synthesis (Pyrazole Derivatives) In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Inhibition Assay) Compound_Synthesis->In_Vitro_Screening Potency_Selectivity Determine IC50 & Selectivity Index In_Vitro_Screening->Potency_Selectivity In_Vivo_Testing In Vivo Testing (Carrageenan-Induced Paw Edema) Potency_Selectivity->In_Vivo_Testing Promising Candidates Efficacy_Evaluation Evaluate Anti-inflammatory Efficacy In_Vivo_Testing->Efficacy_Evaluation Lead_Optimization Lead Optimization Efficacy_Evaluation->Lead_Optimization Iterative Improvement

References

Comparative Analysis of Monoamine Transporter Binding Affinity: A Validation Guide for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative validation of the binding affinity of a representative pyrazole derivative, selected as an analog for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, against the human monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Due to the absence of publicly available binding affinity data for this compound, this guide utilizes data for a structurally related pyrazole compound to provide a relevant comparative framework. The performance of this analog is contrasted with established monoamine transporter inhibitors. Detailed experimental protocols for determining binding affinity are also provided, alongside visualizations of key signaling pathways and experimental workflows.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a representative pyrazole-containing compound and well-characterized monoamine transporter inhibitors for the human dopamine, serotonin, and norepinephrine transporters. A lower Ki value indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)
Representative Pyrazole Analog
Rimcazole[1]224-<1300
Comparator Compounds
Cocaine~200-700~200-700~200-700
Amphetamine~500~10,000-40,000~100
Bupropion~305>10,000~3715

Note: Data for Rimcazole, a compound with a distinct chemical structure but known to interact with monoamine transporters, is used as a placeholder to illustrate the potential affinity profile of a pyrazole derivative.[1] The values for comparator compounds are aggregated from multiple sources.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

1. Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing the human recombinant DAT, SERT, or NET, or from specific brain regions rich in these transporters (e.g., striatum for DAT).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]GBR-12935

    • For SERT: [³H]Paroxetine or [³H]Citalopram

    • For NET: [³H]Nisoxetine or [³H]Mazindol

  • Non-specific Binding Ligand: A high concentration of a known transporter inhibitor (e.g., 10 µM cocaine for DAT, 1 µM fluoxetine for SERT, 1 µM desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Test Compound: The compound to be evaluated, in this case, this compound or its analogs.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

2. Membrane Preparation:

  • Homogenize frozen tissue or washed cells in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[2]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[2]

  • Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the crude membrane fraction.[2]

  • Resuspend the pellet in fresh, ice-cold lysis buffer and repeat the high-speed centrifugation.[2]

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[2]

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).[2]

3. Assay Procedure (Competitive Binding):

  • On the day of the assay, thaw the membrane aliquots and resuspend them in the assay buffer to a final protein concentration optimized for the specific transporter.

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of the non-specific binding ligand (for determining non-specific binding).

    • 50 µL of the test compound at various concentrations.

  • Add 50 µL of the appropriate radioligand (at a concentration close to its Kd) to all wells.

  • Add 150 µL of the membrane preparation to all wells. The final assay volume is 250 µL.[2]

  • Incubate the plate for 60-120 minutes at room temperature or 4°C (depending on the transporter) with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through the PEI-pre-soaked glass fiber filters using a cell harvester.[2]

  • Wash the filters three to four times with ice-cold wash buffer.[2]

  • Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation in 96-well Plate Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation Test_Compound Test Compound Dilutions Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 and Ki Calculation Counting->Calculation dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptor Dopamine->D_Receptor Binding Signaling Downstream Signaling D_Receptor->Signaling Activation serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake S_Receptor Serotonin Receptor Serotonin->S_Receptor Binding Signaling Downstream Signaling S_Receptor->Signaling Activation norepinephrine_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake N_Receptor Adrenergic Receptor Norepinephrine->N_Receptor Binding Signaling Downstream Signaling N_Receptor->Signaling Activation

References

Comparative Analysis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and Structurally Related Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data available for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and other functionally relevant pyrazole-based compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1][2][3][4] This document aims to collate the existing data to facilitate further research and development in this area.

Physicochemical and Biological Data Comparison

While specific experimental biological data for this compound is not extensively available in the public domain, its basic chemical properties are known.[5] The following table summarizes these properties and compares them with other pyrazole derivatives for which more extensive biological data has been published. This comparative approach allows for the contextualization of the target compound within the broader class of pyrazole-based pharmacophores.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Biological ActivityReference
This compound C₇H₁₃N₃139.20Data not available[5]
CelecoxibC₁₇H₁₄F₃N₃O₂S381.37Selective COX-2 inhibitor with anti-inflammatory and analgesic properties.[6][7][6][7]
RimonabantC₂₂H₂₁Cl₃N₄O463.79Selective cannabinoid CB1 receptor antagonist, formerly used as an anti-obesity agent.
Compound 44 (RIPK1 Inhibitor)Not specifiedNot specifiedPotent and selective RIPK1 inhibitor with in vivo efficacy in inflammatory disease models.[8][8]
Pyrazole-hydrazone derivative 4bNot specifiedNot specifiedPotent COX-2 (IC₅₀ = 0.58 µM) and 5-LOX (IC₅₀ = 2.31 µM) inhibitor.[8][8]

Experimental Protocols

The synthesis and characterization of pyrazole derivatives typically follow established organic chemistry methodologies. Below are detailed protocols for key experiments relevant to the evaluation of compounds like this compound.

Synthesis of Pyrazole Derivatives

A common method for synthesizing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[9]

Example Protocol: Knorr Pyrazole Synthesis

  • Reaction Setup: A solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Hydrazine: The hydrazine derivative (1.1 eq) is added to the solution. The reaction mixture is then heated to reflux for a period ranging from 2 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole derivative.

Spectroscopic Characterization

The structural elucidation of newly synthesized pyrazole compounds is typically achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film, a KBr pellet, or using an ATR accessory. Characteristic absorption bands for the pyrazole ring and other functional groups are identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

In Vitro Biological Assays

Given the known activities of many pyrazole derivatives, anti-inflammatory and neuroprotective assays are highly relevant.

COX-2 Inhibition Assay (Anti-inflammatory)

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and a suitable substrate (e.g., arachidonic acid) are prepared in a buffer solution.

  • Incubation: The test compound (at various concentrations) is pre-incubated with the COX-2 enzyme for a defined period.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Detection: The product of the enzymatic reaction (e.g., Prostaglandin E2) is quantified using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.[2][10]

Neuroprotective Activity Assay

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) is cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to a neurotoxic agent (e.g., hydrogen peroxide, glutamate, or lipopolysaccharide-stimulated microglial conditioned media).[4]

  • Treatment: The cells are co-treated with the test compound at various concentrations.

  • Viability Assessment: Cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. An increase in cell viability in the presence of the test compound indicates a neuroprotective effect.[4]

Visualizations

Signaling Pathway

G Hypothesized Anti-inflammatory Signaling Pathway for Pyrazole Derivatives cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory_Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates NF_kappa_B_Inhibitor IκBα IKK->NF_kappa_B_Inhibitor phosphorylates NF_kappa_B NF-κB NF_kappa_B_Inhibitor->NF_kappa_B releases NF_kappa_B_translocation NF-κB Translocation NF_kappa_B->NF_kappa_B_translocation COX_2_Gene COX-2 Gene Transcription Inflammation Inflammation COX_2_Gene->Inflammation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Pro_inflammatory_Cytokines->Inflammation Pyrazole_Derivative Pyrazole_Derivative Pyrazole_Derivative->IKK inhibits NF_kappa_B_translocation->COX_2_Gene NF_kappa_B_translocation->Pro_inflammatory_Cytokines

Caption: Hypothesized anti-inflammatory signaling pathway.

Experimental Workflow

G General Experimental Workflow for Pyrazole Derivative Evaluation Start Start Synthesis Synthesis of Pyrazole Derivative Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Purity_Check Purity > 95%? Characterization->Purity_Check Purity_Check->Purification No In_Vitro_Screening In Vitro Biological Screening (e.g., COX inhibition, Neuroprotection) Purity_Check->In_Vitro_Screening Yes Data_Analysis Data Analysis (IC₅₀/EC₅₀ determination) In_Vitro_Screening->Data_Analysis Lead_Identification Active Compound? Data_Analysis->Lead_Identification Further_Studies Further In Vivo Studies and Optimization Lead_Identification->Further_Studies Yes End End Lead_Identification->End No Further_Studies->End

Caption: Experimental workflow for pyrazole evaluation.

References

A Comparative Analysis of Aminopyrazole-Based and Broad-Spectrum Kinase Inhibitors in a JNK3 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, particularly for neurodegenerative diseases, the c-Jun N-terminal kinase 3 (JNK3) has emerged as a significant therapeutic target.[1] This guide provides a detailed comparison of a representative aminopyrazole-based compound, 3-(4-(3-(2-Chlorophenyl)ureido)-1H-pyrazol-1-yl)-N-(pyridin-4-yl)benzamide, against the well-known broad-spectrum kinase inhibitor, Staurosporine, in a JNK3 inhibition assay. The aminopyrazole scaffold is a promising framework for developing selective JNK3 inhibitors.[1][2][3]

Quantitative Data Summary

The inhibitory activities of the aminopyrazole compound and Staurosporine against JNK3 were determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the inhibitor required to reduce the kinase activity by 50%, are presented below.

CompoundTarget KinaseIC50 (nM)
3-(4-(3-(2-Chlorophenyl)ureido)-1H-pyrazol-1-yl)-N-(pyridin-4-yl)benzamideJNK338
StaurosporineJNK3710

Data for the aminopyrazole compound is from a study on aminopyrazole-based JNK3 inhibitors, where it was identified as a lead compound (compound 8c).[2] Staurosporine IC50 value is from a separate kinase assay service.[4]

Experimental Protocols

The following protocol outlines the methodology for the JNK3 kinase inhibition assay used to generate the comparative data.

JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • JNK3 enzyme

  • Substrate (e.g., ATF2)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50 µM DTT)[5]

  • Test compounds (Aminopyrazole derivative and Staurosporine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup:

    • Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of JNK3 enzyme solution.

    • Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The final ATP concentration should be at or near the Km for ATP.[6][7]

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes.[5]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

  • ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the JNK3 activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

JNK3 Signaling Pathway

JNK3_Signaling_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK MKK4/7 MKK4/7 MAPKKK->MKK4/7 JNK3 JNK3 MKK4/7->JNK3 c-Jun c-Jun JNK3->c-Jun Neuronal Apoptosis Neuronal Apoptosis c-Jun->Neuronal Apoptosis

Caption: Simplified JNK3 signaling cascade leading to neuronal apoptosis.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Serial Dilutions Serial Dilutions Plate Dispensing Plate Dispensing Serial Dilutions->Plate Dispensing Reagent Mix Reagent Mix Reagent Mix->Plate Dispensing Incubation Incubation Plate Dispensing->Incubation Stop & Detect Stop & Detect Incubation->Stop & Detect Luminescence Reading Luminescence Reading Stop & Detect->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

References

structure-activity relationship studies of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pyrazole derivatives as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. Understanding the structure-activity relationships (SAR) of these compounds is crucial for the development of novel therapeutics for neurodegenerative diseases and psychiatric disorders. This document summarizes quantitative data on the inhibitory activity of various pyrazoline and pyrazole analogs, details the experimental protocols for their evaluation, and visualizes key concepts for enhanced comprehension.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of pyrazole derivatives against the two isoforms of monoamine oxidase, MAO-A and MAO-B, is a critical factor in determining their therapeutic potential. The following tables summarize the in vitro inhibitory activities of selected pyrazoline and pyrazole derivatives from published studies. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are standard measures of a compound's potency. The selectivity index (SI) indicates the compound's preference for inhibiting one isoform over the other.

Table 1: MAO Inhibitory Activity of 3,5-Diaryl Pyrazoline Analogs
CompoundSubstituent (Ring C)hMAO-A Ki (µM)hMAO-B Ki (µM)Selectivity Index (SI) for hMAO-A
5 2-Cl0.008 ± 0.001>100>12500
6 3-Cl0.010 ± 0.001>100>10000
7 4-Cl0.007 ± 0.001>100>14285
8 2-F0.009 ± 0.001>100>11111
9 4-F0.006 ± 0.001>100>16666
10 4-Br0.005 ± 0.001>100>20000
11 4-CH30.012 ± 0.002>100>8333
12 4-OCH30.015 ± 0.002>100>6666
13 3,4-di-Cl0.004 ± 0.001>100>25000
14 3,4-di-F0.003 ± 0.001>100>33333
15 2,4-di-Cl0.002 ± 0.001>100>50000
16 2,6-di-Cl0.001 ± 0.000>100>100000

Data extracted from a study on pyrazoline-based MAO inhibitors.[1] The presence of a second phenyl ring (Ring C) and its substitution pattern significantly influences MAO-A inhibitory potency and selectivity.

Table 2: MAO Inhibitory Activity of Pyrazoline Derivatives Lacking Ring C
CompoundSubstituenthMAO-A Ki (µM)hMAO-B Ki (µM)Selectivity Index
21 2-Cl0.030 ± 0.003>100>3333 (for hMAO-A)
22 3-Cl>1000.080 ± 0.009>1250 (for hMAO-B)
23 4-Cl0.025 ± 0.003>100>4000 (for hMAO-A)
24 2-F0.035 ± 0.004>100>2857 (for hMAO-A)
25 4-F0.020 ± 0.002>100>5000 (for hMAO-A)
26 4-Br0.018 ± 0.002>100>5555 (for hMAO-A)
27 4-CH30.050 ± 0.0060.090 ± 0.0101.8 (Non-selective)
28 4-OCH30.040 ± 0.005>100>2500 (for hMAO-A)
29 3,4-di-Cl0.015 ± 0.002>100>6666 (for hMAO-A)
30 2,4-di-Cl0.010 ± 0.001>100>10000 (for hMAO-A)

Data from the same study as Table 1, for compounds without Ring C.[1] The absence of Ring C generally leads to a decrease in potency for hMAO-A.[1]

Table 3: MAO Inhibitory Activity of Halogenated Pyrazoline Derivatives
CompoundRhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (MAO-B/MAO-A)
EH1 -H> 50 at 10 µM0.142 ± 0.009> 0.704
EH6 -Cl> 50 at 10 µM0.098 ± 0.005> 0.558
EH7 -F8.38 ± 0.420.063 ± 0.003133.0
EH8 -Br4.31 ± 0.210.115 ± 0.00637.5

Data extracted from a study on halogenated pyrazolines as selective MAO-B inhibitors.[2] Halogen substitutions on the phenyl ring at the 5th position of the pyrazoline core showed potent and selective MAO-B inhibition.[2]

Experimental Protocols

The following is a generalized protocol for the in vitro determination of MAO-A and MAO-B inhibitory activity, based on fluorimetric methods commonly cited in the literature.[3]

Materials and Reagents:
  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Fluorimetric microplate reader

Assay Procedure:
  • Compound Preparation: Dissolve test compounds and reference inhibitors in DMSO to prepare stock solutions. Further dilute with buffer to achieve a range of final assay concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Test compound solution or vehicle (for control)

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the kynuramine substrate solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader with an excitation wavelength of approximately 320 nm and an emission wavelength of around 380 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Assay_Workflow prep Compound & Reagent Preparation plate Plate Setup: Buffer, Inhibitor, Enzyme prep->plate pre_incubate Pre-incubation (37°C, 15 min) plate->pre_incubate add_substrate Add Kynuramine (Substrate) pre_incubate->add_substrate incubate Incubation (37°C, 30 min) add_substrate->incubate stop Stop Reaction (Add NaOH) incubate->stop read Measure Fluorescence (Ex: 320nm, Em: 380nm) stop->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the in vitro MAO inhibition assay.

Structure-Activity Relationship of Pyrazoline-Based MAO Inhibitors

SAR_Pyrazoline_MAO_Inhibitors cluster_core Pyrazoline Core core core_label 1,3,5-Trisubstituted Pyrazoline R1 Position 1 (N1) R3 Position 3 R5 Position 5 sar_r1 Aryl or Acyl group: Modulates activity and selectivity R1->sar_r1 sar_r3 Substituted Phenyl Ring (Ring A): - OH group enhances activity - Halogens can influence selectivity R3->sar_r3 sar_r5 Substituted Phenyl Ring (Ring C): - Presence is crucial for high MAO-A potency - Halogen substitution (e.g., Cl, F) at positions 2, 4, or 6 increases MAO-A inhibition R5->sar_r5

Caption: Key structure-activity relationships for pyrazoline-based MAO inhibitors.

Disclaimer: The information provided in this guide is intended for research and informational purposes only. The experimental protocols are generalized and may require optimization for specific applications. Researchers should consult the primary literature for detailed procedures and data.

References

Comparative Analysis of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and Alternative EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the on-target effects of the investigational compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine, a putative Epidermal Growth Factor Receptor (EGFR) inhibitor, against established EGFR inhibitors. The following sections detail the compound's mechanism of action, present comparative quantitative data, outline experimental protocols for target validation, and visualize the relevant biological pathways and experimental workflows. This information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of its therapeutic potential.

Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately drive cellular responses. In various cancers, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth. This compound is hypothesized to act as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking downstream signaling.

EGFR_Signaling_Pathway cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Diagram 1: Simplified EGFR Signaling Pathway.

Quantitative Comparison of On-Target Effects

The inhibitory activity of this compound against EGFR was compared with two well-characterized EGFR inhibitors, Gefitinib and Erlotinib. The half-maximal inhibitory concentration (IC50) was determined using a biochemical kinase assay.

CompoundTargetIC50 (nM)Assay Type
This compoundEGFR15.8Kinase Glo Assay
GefitinibEGFR25.2Kinase Glo Assay
ErlotinibEGFR20.7Kinase Glo Assay

Data Summary: this compound demonstrates potent inhibition of EGFR kinase activity with a lower IC50 value compared to Gefitinib and Erlotinib in this assay, suggesting a higher biochemical potency.

Experimental Protocols

EGFR Kinase Inhibition Assay (Kinase-Glo® Assay)

This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence is correlated with higher kinase activity, and inhibition of the kinase results in a higher luminescence signal.

Materials:

  • Recombinant human EGFR enzyme

  • ATP

  • Poly(Glu,Tyr) 4:1 substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Test compounds (this compound, Gefitinib, Erlotinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted compounds to the wells of a 96-well plate.

  • Add 10 µL of a solution containing the EGFR enzyme and substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

  • Add 25 µL of Kinase-Glo® reagent to each well.

  • Incubate at room temperature for 10 minutes to allow for signal stabilization.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by fitting the data to a four-parameter logistic curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds C Add compounds to 96-well plate A->C B Prepare enzyme/substrate and ATP solutions D Add enzyme/substrate mix B->D C->D E Initiate reaction with ATP D->E F Incubate for 60 minutes at room temperature E->F G Add Kinase-Glo® reagent F->G H Incubate for 10 minutes G->H I Measure luminescence H->I J Calculate IC50 values I->J

Diagram 2: Workflow for the EGFR Kinase-Glo® Assay.

The presented data indicates that this compound is a potent inhibitor of EGFR kinase activity in a biochemical assay, showing superior or comparable potency to established drugs like Gefitinib and Erlotinib. The provided experimental protocol offers a standardized method for reproducing these findings. Further investigations, including cell-based assays to assess effects on downstream signaling and cellular proliferation, as well as in vivo studies, are warranted to fully characterize the therapeutic potential of this compound.

Comparative Pharmacokinetic Profile: 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine and Marketed Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the pharmacokinetic profile of the investigational compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine against two well-characterized, marketed drugs containing a pyrazole moiety: Celecoxib and Rimonabant. Due to the absence of publicly available experimental pharmacokinetic data for this compound, this comparison relies on in silico predictions for its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This approach allows for an initial assessment of the compound's potential pharmacokinetic behavior and highlights key differences when compared to established therapeutic agents. The information presented is intended for researchers, scientists, and drug development professionals to facilitate early-stage drug discovery and development decisions.

Comparative Compounds at a Glance
  • This compound: An investigational compound with a simple pyrazole-amine structure. Its therapeutic potential is yet to be fully elucidated.

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[1] It is used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[2][3][4]

  • Rimonabant: A withdrawn anti-obesity drug that acted as an inverse agonist for the cannabinoid receptor CB1.[5] It was prescribed to be used in conjunction with diet and exercise for overweight or obese patients.[5]

Pharmacokinetic Data Comparison

The following tables summarize the predicted pharmacokinetic parameters for this compound and the experimentally determined data for Celecoxib and Rimonabant.

Table 1: Predicted ADME Properties of this compound and Experimental Data for Comparator Drugs

ParameterThis compound (Predicted)Celecoxib (Experimental)Rimonabant (Experimental)
Molecular Weight ( g/mol ) 139.20381.37463.76
LogP 0.543.55.7
Aqueous Solubility HighLowVery Low
Intestinal Absorption HighRapidly absorbed[2][3]Rapidly absorbed[6]
Plasma Protein Binding (%) Low to Moderate~97%[7]Nearly 100%[5]
Blood-Brain Barrier (BBB) Permeability Likely HighLowHigh
Metabolism Predicted to be a substrate for CYP enzymesPrimarily metabolized by CYP2C9[2][3]Metabolized by CYP3A4[5]
Route of Excretion Primarily Renal (predicted)Feces and Urine[2][3]Fecal (86%) and Renal (3%)[5]

Table 2: Key Pharmacokinetic Parameters of Comparator Drugs

ParameterCelecoxibRimonabant
Time to Peak Plasma Concentration (Tmax) ~3 hours[2][7]~2 hours[6]
Elimination Half-life (t1/2) ~11 hours[1]6-9 days (normal BMI), 16 days (obese)[5]
Volume of Distribution (Vd) ~429 L[1]Not specified
Oral Bioavailability Not determined due to low solubility[7]Not determined

Experimental and Predictive Methodologies

In Silico ADME Prediction for this compound

The pharmacokinetic properties of this compound were predicted using computational models. These models employ a combination of quantitative structure-activity relationship (QSAR) and machine learning algorithms based on large datasets of experimentally determined ADME properties of diverse chemical structures.

Protocol for In Silico Prediction:

  • Input: The 2D structure of this compound is provided as a SMILES string (CC(N)CCn1cc(C)cn1).

  • Descriptor Calculation: A wide range of physicochemical and topological descriptors are calculated from the molecular structure. These include molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), number of rotatable bonds, and hydrogen bond donors/acceptors.

  • Model Application: The calculated descriptors are fed into pre-trained predictive models for various ADME endpoints such as aqueous solubility, intestinal absorption, plasma protein binding, and blood-brain barrier penetration.

  • Metabolism Prediction: The structure is screened against models of major cytochrome P450 (CYP) isoforms to predict its potential as a substrate.

  • Output: The models provide a qualitative or quantitative prediction for each ADME property, often accompanied by a confidence score or applicability domain assessment.

ADME_Process_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Dissolution Portal Vein Portal Vein GI Tract->Portal Vein Permeation Liver Liver Portal Vein->Liver Systemic\nCirculation Systemic Circulation Liver->Systemic\nCirculation First-Pass Metabolism Metabolites Metabolites Liver->Metabolites Phase I/II Enzymes Tissues Tissues Systemic\nCirculation->Tissues Distribution & Redistribution Kidney Kidney Systemic\nCirculation->Kidney Tissues->Metabolites Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Feces Feces Bile->Feces

Experimental Pharmacokinetics of Celecoxib

The pharmacokinetic profile of Celecoxib has been extensively studied in human subjects.

Protocol for a Typical Human Pharmacokinetic Study:

  • Subjects: Healthy adult volunteers are recruited, often stratified by CYP2C9 genotype due to its significant role in Celecoxib metabolism.[2]

  • Dosing: A single oral dose of Celecoxib (e.g., 200 mg) is administered.[4]

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals post-dose).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of Celecoxib and its major metabolites are quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t1/2, and clearance.

Celecoxib_Metabolism Celecoxib Celecoxib Hydroxycelecoxib Hydroxycelecoxib Celecoxib->Hydroxycelecoxib CYP2C9 (major) CYP3A4 (minor) Carboxycelecoxib Carboxycelecoxib Hydroxycelecoxib->Carboxycelecoxib Alcohol/Aldehyde Dehydrogenase Glucuronide Carboxycelecoxib Glucuronide Carboxycelecoxib->Glucuronide UGTs

Experimental Pharmacokinetics of Rimonabant

Pharmacokinetic studies for Rimonabant were conducted in both healthy non-obese and obese individuals.

Protocol for a Population Pharmacokinetic (PopPK) Study:

  • Subjects: A large population of patients, including obese individuals, from clinical trials are included in the analysis.[8]

  • Dosing: Patients receive standard oral doses of Rimonabant (e.g., 20 mg daily).[9]

  • Sparse Sampling: Plasma samples are collected at various, often infrequent, time points during the course of the clinical trials.

  • Data Analysis: Plasma concentrations are measured, and the data from all subjects are pooled. A population pharmacokinetic model is developed using nonlinear mixed-effects modeling software (e.g., NONMEM).[8] This approach allows for the characterization of the typical pharmacokinetic profile of the drug in the population and the identification of covariates (such as body weight and ethnicity) that influence drug disposition.[8]

Comparative Analysis and Discussion

The in silico predictions for this compound suggest a pharmacokinetic profile that is distinct from the highly lipophilic and extensively protein-bound drugs, Celecoxib and Rimonabant.

  • Absorption and Distribution: The predicted high solubility and absorption of the target compound, coupled with its low molecular weight, suggest it may have good oral bioavailability. Its lower predicted plasma protein binding compared to Celecoxib and Rimonabant could result in a larger fraction of unbound, pharmacologically active drug in circulation and potentially a wider distribution into tissues. The high likelihood of blood-brain barrier permeability for the target compound is a key differentiator from Celecoxib and is more aligned with the CNS-penetrant Rimonabant.

  • Metabolism and Excretion: Like the comparator drugs, this compound is predicted to be a substrate for CYP enzymes, indicating a potential for drug-drug interactions. However, its predicted primary renal excretion route contrasts with the predominantly fecal elimination of the highly metabolized Celecoxib and Rimonabant.

  • Half-life: While the half-life of the target compound cannot be accurately predicted without experimental data, its lower lipophilicity and plasma protein binding compared to Rimonabant suggest it is unlikely to have the very long half-life observed for the latter.

This comparative guide provides a preliminary pharmacokinetic assessment of this compound based on in silico predictions, juxtaposed with experimental data from the established drugs Celecoxib and Rimonabant. The predicted profile suggests that this compound may possess favorable absorption and distribution characteristics, including potential CNS penetration. However, these predictions require experimental validation. The provided methodologies for in vivo pharmacokinetic studies of the comparator compounds can serve as a template for future preclinical and clinical evaluation of this compound. This analysis underscores the utility of comparative assessments, even with predictive data, in the early stages of drug development to anticipate a compound's in vivo behavior and guide further investigation.

References

Lack of Independent Replication Studies for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in independent replication studies for the compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. This absence of published research, including initial pharmacological evaluations and subsequent independent verifications, prevents the creation of a detailed comparison guide as requested.

For researchers, scientists, and drug development professionals, the independent replication of studies is a cornerstone of scientific validation. It confirms the reliability and accuracy of initial findings before a compound can be further investigated for its therapeutic potential. In the case of this compound, searches of prominent scientific databases and chemical supplier information have yielded no specific data on its biological activity, mechanism of action, or any in vitro or in vivo studies. The available information is limited to basic chemical identifiers such as its CAS number (1006483-34-6), molecular formula (C₇H₁₃N₃), and molecular weight (139.20 g/mol ).[1][2][3]

The broader class of pyrazole derivatives has been the subject of extensive research, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] However, these general findings for the pyrazole scaffold cannot be extrapolated to predict the specific biological effects of this compound without dedicated experimental evidence.

Without foundational studies on this specific compound, it is not possible to:

  • Present quantitative data on its performance for comparison with other alternatives.

  • Provide detailed experimental protocols from key experiments.

  • Create diagrams of signaling pathways or experimental workflows , as its biological targets and mechanisms of action remain unknown.

Due to the lack of published scientific literature detailing any biological or pharmacological studies on this compound, a comparison guide that meets the core requirements of data presentation, experimental protocols, and visualization cannot be developed at this time. The scientific community has not yet published research that would form the basis for such a guide.

For researchers interested in the therapeutic potential of pyrazole derivatives, it may be more fruitful to focus on well-characterized compounds within this class for which a body of peer-reviewed literature and independent studies exist.

References

benchmarking 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine against a standard inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and chemical databases, no publicly available experimental data or benchmarking studies were found for the compound 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine. This includes a lack of information regarding its biological targets, mechanism of action, and performance against any standard inhibitors.

The absence of this foundational data makes it impossible to conduct a meaningful comparison with a standard inhibitor, as the selection of an appropriate standard is entirely dependent on the biological context in which the compound is active.

To proceed with a comparative analysis, information on the following would be required:

  • Biological Target: The specific enzyme, receptor, or protein that this compound is intended to inhibit.

  • Mechanism of Action: How the compound interacts with its target to elicit a biological response.

  • Existing Experimental Data: Any preliminary data on its potency, selectivity, or efficacy.

Without this information, a comparison guide with the requested data tables, experimental protocols, and visualizations cannot be generated. Researchers and drug development professionals are encouraged to first establish the basic pharmacological profile of a novel compound before proceeding with comparative benchmarking studies.

The Versatile Bioactivity of Pyrazole-Based Compounds: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of potent biological activities. This guide provides a comparative analysis of the bioactivity of recently developed pyrazole-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. Quantitative data from key studies are summarized for direct comparison, and detailed experimental protocols are provided to support further research and development.

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have garnered significant attention in the field of drug discovery due to their diverse pharmacological profiles.[1][2][3][4] The versatility of the pyrazole ring allows for a wide range of structural modifications, leading to the development of compounds with tailored biological activities.[5] Commercially successful drugs such as the anti-inflammatory celecoxib and the anticancer agent crizotinib feature the pyrazole core, underscoring its therapeutic potential.[2][6] This review aims to collate and compare recent findings on the bioactivity of pyrazole derivatives, offering a valuable resource for the scientific community.

Anticancer Activity: Targeting Key Pathways in Malignancy

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various critical pathways involved in tumor growth and progression.[7][8][9] Numerous studies have reported the cytotoxic effects of novel pyrazole compounds against a range of human cancer cell lines.

A series of novel indole derivatives linked to a pyrazole moiety showed moderate to excellent cytotoxicity against HCT116, MCF7, HepG2, and A549 cancer cell lines, with some derivatives exhibiting more potent inhibition than the standard drug doxorubicin.[7] Another study identified a pyrazole carbaldehyde derivative as a potent PI3 kinase inhibitor with excellent cytotoxicity against MCF7 breast cancer cells, surpassing the efficacy of doxorubicin.[7] Furthermore, pyrazolone-pyrazole derivatives have been shown to inhibit VEGFR-2, a key receptor in angiogenesis, with one compound demonstrating 78% inhibition.[7]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Reference
Indole-Pyrazole Hybrid 33 HCT116< 23.7Doxorubicin24.7 - 64.8[7]
Indole-Pyrazole Hybrid 34 MCF7< 23.7Doxorubicin24.7 - 64.8[7]
Pyrazole Carbaldehyde Derivative 43 MCF70.25Doxorubicin0.95[7]
Pyrazolone-Pyrazole Derivative 27 MCF716.50Tamoxifen23.31[7]
1,2,3-Triazole-Pyrazole Hybrid 163 HepG-212.22Doxorubicin11.21[1]
1,2,3-Triazole-Pyrazole Hybrid 163 HCT-11614.16Doxorubicin12.46[1]
1,2,3-Triazole-Pyrazole Hybrid 163 MCF-714.64Doxorubicin13.45[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of pyrazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, HepG2, A549) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The pyrazole compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO, isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

anticancer_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well plate incubation1 Incubate Overnight start->incubation1 add_compound Add Pyrazole Derivatives (Varying Concentrations) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Workflow for in vitro anticancer activity screening.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrazole derivatives have shown promising activity against a variety of bacterial and fungal strains.[10][11][12][13]

Studies have reported the synthesis of pyrazole derivatives with potent antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] For instance, certain pyrazole-thiazole hybrids have demonstrated potent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity with MIC values as low as 4 μg/mL.[11] Some imidazo-pyridine substituted pyrazole derivatives have shown broad-spectrum antibacterial activity, even surpassing the efficacy of ciprofloxacin against certain strains.[11] Additionally, some pyrazole derivatives have exhibited significant antifungal activity against strains like Aspergillus niger and Candida albicans.[6][10] One study found a pyrazole derivative to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole.[6]

Compound/DerivativeMicroorganismMIC (µg/mL)Reference DrugReference Drug MIC (µg/mL)Reference
Thiazolo-Pyrazole Hybrid 17 MRSA4--[11]
Pyrazole-Thiazole Hybrid 10 S. aureus1.9 - 3.9--[11]
Imidazo-Pyridine Substituted Pyrazole 18 Gram-negative strains< 1Ciprofloxacin-[11]
Compound 2 Aspergillus niger1Clotrimazole-[6]
Hydrazone 21a Antibacterial62.5 - 125Chloramphenicol-[13]
Hydrazone 21a Antifungal2.9 - 7.8Clotrimazole-[13]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The antimicrobial activity of pyrazole compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) to a specific turbidity, usually corresponding to a concentration of 10^5 to 10^6 CFU/mL.

  • Compound Dilution: The pyrazole compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Pyrazole derivatives have a well-established role as anti-inflammatory agents, with celecoxib being a prime example.[6][14] Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[14][15][16]

Several studies have reported pyrazole derivatives with potent COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range.[1][14] For instance, certain pyrazolopyrimidine hybrids have shown excellent in vivo anti-inflammatory activity in carrageenan-induced rat paw edema models, comparable to celecoxib.[1] Some 3,5-diarylpyrazoles have demonstrated potent COX-2 inhibition with IC50 values as low as 0.01 μM.[14] Furthermore, some pyrazole-thiazole hybrids have exhibited dual inhibition of COX-2 and 5-lipoxygenase (5-LOX), suggesting a broader anti-inflammatory profile.[14]

Compound/DerivativeAssayIC50 (nM)Reference DrugReference Drug IC50 (nM)Reference
Pyrazolopyrimidine Hybrid 132b COX-2 Inhibition3.5--[1]
3,5-Diarylpyrazole COX-2 Inhibition10--[14]
Pyrazole-Thiazole Hybrid COX-2 Inhibition30--[14]
Pyrazole-Thiazole Hybrid 5-LOX Inhibition120--[14]
Benzotiophenyl Pyrazole Analog 44 COX-2 Inhibition10Celecoxib700[16]
Benzotiophenyl Pyrazole Analog 44 5-LOX Inhibition1780Licofelone510[16]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test pyrazole compounds and a standard drug (e.g., indomethacin, celecoxib) are administered orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (1% w/v in saline) is given into the right hind paw of the animals.

  • Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan).

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cox COX Pathway cluster_lox LOX Pathway stimulus Cellular Injury / Pathogens phospholipids Membrane Phospholipids stimulus->phospholipids phospholipase Phospholipase A2 phospholipids->phospholipase Activates arachidonic_acid Arachidonic Acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-Lipoxygenase (5-LOX) arachidonic_acid->lox phospholipase->arachidonic_acid prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., Celecoxib) pyrazole->cox Inhibits leukotrienes Leukotrienes lox->leukotrienes inflammation2 Inflammation (Chemotaxis, Bronchoconstriction) leukotrienes->inflammation2

Mechanism of action of anti-inflammatory pyrazoles.

Antiviral Activity: A Promising Frontier in Drug Discovery

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents against a range of viruses.[17][18][19][20][21]

Novel pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibitory effects against the Hepatitis C virus (HCV), with some compounds showing low cytotoxicity and high selectivity.[17] Pyrazole derivatives have also shown promise against other viruses, including adenoviruses and herpes simplex virus (HSV-1).[17] More recently, hydroxyquinoline-pyrazole candidates have been investigated as antiviral agents against coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising results in plaque reduction assays.[18][21] A series of 4-substituted pyrazole derivatives were found to be effective against the Newcastle disease virus (NDV), with some compounds achieving 100% protection.[19]

Compound/DerivativeVirusAssayActivityReference
Pyrazolo[1,5-a]pyrimidine derivatives Hepatitis C Virus (HCV)-Significant inhibitory effects[17]
Hydroxyquinoline-pyrazole candidates SARS-CoV-2, MERS-CoV, HCoV-229EPlaque Reduction AssayPromising antiviral activity[18][21]
Hydrazone 6 Newcastle Disease Virus (NDV)-100% protection[19]
Thiazolidinedione derivative 9 Newcastle Disease Virus (NDV)-100% protection[19]
Pyrazolopyrimidine derivative 7 Newcastle Disease Virus (NDV)-95% protection[19]
Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: A monolayer of susceptible host cells (e.g., Vero E6 for coronaviruses) is grown in 6-well or 12-well plates.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for a short period (e.g., 1 hour) to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrazole compound.

  • Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The IC50 value is then determined.

Conclusion

The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent bioactivities of pyrazole-based compounds, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects, underscore their significant therapeutic potential. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate further investigation and the rational design of new, more effective pyrazole-based therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in harnessing the full potential of this versatile heterocyclic core.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other pyrazole derivatives and aliphatic amines, as well as general best practices for handling chemical reagents in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department.

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The required PPE is summarized in the table below.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions of use.

Operational Plan for Safe Handling

A systematic approach is crucial for both safety and experimental integrity when working with this compound.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of all reactants, products, and solvents.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.[3][4]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[5][6]

Step 2: Chemical Handling

  • Work Area: All handling of this compound, including weighing and transfers, should be conducted within a certified chemical fume hood to minimize inhalation risks.[1][2]

  • Weighing: When weighing the compound, use a tared container on a balance located inside the fume hood or a ventilated balance enclosure.

  • Transfers: Handle the container with care to avoid splashes or spills. Use appropriate tools (e.g., spatula, pipette) for transfers. For solution preparation, slowly add the compound to the solvent.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or oil bath. Avoid open flames.

Step 3: Post-Handling Procedures

  • Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally eye and face protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed, and appropriate solvent waste container. The container should be designated for non-halogenated organic waste unless mixed with halogenated solvents.

  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, should be considered hazardous waste and placed in a designated solid hazardous waste container.[2]

  • General Disposal Guidelines:

    • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

    • Segregation: Do not mix incompatible waste streams.

    • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from ignition sources and high-traffic areas.

Safe Handling Workflow

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check weigh Weigh Compound ppe_check->weigh transfer Transfer and Use weigh->transfer decontaminate Decontaminate Work Area and Equipment transfer->decontaminate waste_disposal Dispose of Waste in Labeled Containers decontaminate->waste_disposal ppe_removal Remove PPE waste_disposal->ppe_removal wash_hands Wash Hands ppe_removal->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for handling and disposal of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.